molecular formula C11H21Br B13638260 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane

1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane

Cat. No.: B13638260
M. Wt: 233.19 g/mol
InChI Key: SWXKBAFZVLXBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane is a useful research compound. Its molecular formula is C11H21Br and its molecular weight is 233.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H21Br

Molecular Weight

233.19 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-methylbutyl)cyclopentane

InChI

InChI=1S/C11H21Br/c1-3-10(2)8-11(9-12)6-4-5-7-11/h10H,3-9H2,1-2H3

InChI Key

SWXKBAFZVLXBOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1(CCCC1)CBr

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane: A High-Purity Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide outlines a convergent, three-step synthetic pathway for 1-(bromomethyl)-1-(2-methylbutyl)cyclopentane, a sterically congested quaternary alkyl bromide. Designed for medicinal chemists and process scientists, this protocol prioritizes structural integrity and scalability. The methodology utilizes the direct alkylation of methyl cyclopentanecarboxylate to construct the quaternary center, followed by a reductive transformation and a mild Appel bromination to install the halide without skeletal rearrangement.

Strategic Analysis & Retrosynthesis

The target molecule features a quaternary carbon at position 1 of the cyclopentane ring, bearing a neopentyl-like bromomethyl group and a lipophilic 2-methylbutyl chain.

Key Synthetic Challenges:

  • Quaternary Center Formation: Introduction of the branched 2-methylbutyl chain requires overcoming significant steric hindrance during enolate alkylation.

  • Neopentyl Substitution: The final bromination occurs at a neopentyl position (

    
    ). Traditional acid-mediated substitution (e.g., HBr) poses a high risk of Wagner-Meerwein rearrangements (ring expansion to cyclohexane derivatives).
    
  • Beta-Branching: The alkylating agent, 1-bromo-2-methylbutane, possesses beta-branching, reducing its electrophilicity in

    
     reactions.
    

Retrosynthetic Pathway: The most efficient disconnection is the C1-sidechain bond, tracing back to commercially available methyl cyclopentanecarboxylate.

Retrosynthesis Target 1-(Bromomethyl)-1- (2-methylbutyl)cyclopentane Alcohol 1-(Hydroxymethyl)-1- (2-methylbutyl)cyclopentane Target->Alcohol Bromination (Appel) Ester Methyl 1-(2-methylbutyl) cyclopentanecarboxylate Alcohol->Ester Reduction (LiAlH4) Start Methyl Cyclopentanecarboxylate + 1-Bromo-2-methylbutane Ester->Start Enolate Alkylation (LDA/DMPU)

Figure 1: Retrosynthetic analysis minimizing step count and rearrangement risks.

Detailed Experimental Protocol
Step 1: Construction of the Quaternary Center

Objective: Alkylation of methyl cyclopentanecarboxylate with 1-bromo-2-methylbutane. Mechanism: Thermodynamic enolate generation followed by


 attack.
  • Reagents:

    • Methyl cyclopentanecarboxylate (1.0 equiv)

    • Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

    • 1-Bromo-2-methylbutane (1.2 equiv)

    • DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) (2.0 equiv) - Critical for promoting reaction with hindered electrophiles.

    • Tetrahydrofuran (THF), anhydrous.

Protocol:

  • Enolate Formation: In a flame-dried 3-neck flask under Argon, cool anhydrous THF (10 mL/mmol) to -78°C. Add LDA solution dropwise via syringe.

  • Substrate Addition: Add methyl cyclopentanecarboxylate dropwise over 15 minutes. Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Additive: Add DMPU slowly. This polar aprotic cosolvent disrupts lithium aggregates, increasing the nucleophilicity of the enolate.

  • Alkylation: Add 1-bromo-2-methylbutane dropwise.

  • Progression: Allow the reaction to warm slowly to room temperature over 4 hours. Stir overnight (12-16 h).

  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    (3x). Wash combined organics with water and brine to remove DMPU. Dry over
    
    
    and concentrate.
  • Purification: Fractional distillation or flash chromatography (Hexanes/EtOAc 95:5).

Step 2: Reduction to the Neopentyl Alcohol

Objective: Conversion of the ester to 1-(hydroxymethyl)-1-(2-methylbutyl)cyclopentane.

  • Reagents:

    • Lithium Aluminum Hydride (

      
      ) (1.5 equiv)
      
    • THF, anhydrous.

Protocol:

  • Preparation: Suspend

    
     in anhydrous THF at 0°C under Argon.
    
  • Addition: Add the ester from Step 1 (dissolved in THF) dropwise to the hydride suspension. Caution: Exothermic gas evolution.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 2 hours to drive the reduction of the sterically hindered ester.

  • Fieser Quench: Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    is grams of
    
    
    used.
  • Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to yield the crude alcohol.

  • Validation: Check IR for disappearance of carbonyl stretch (

    
    ) and appearance of broad OH stretch (
    
    
    
    ).
Step 3: Appel Bromination (The Critical Step)

Objective: Conversion of the neopentyl alcohol to the target bromide without rearrangement. Rationale: The Appel reaction uses neutral conditions, avoiding the carbocation intermediates common with HBr that would lead to ring expansion.

  • Reagents:

    • Carbon Tetrabromide (

      
      ) (1.2 equiv)
      
    • Triphenylphosphine (

      
      ) (1.2 equiv)
      
    • Dichloromethane (DCM), anhydrous.

Protocol:

  • Setup: Dissolve the alcohol (Step 2) and

    
     in anhydrous DCM at 0°C.
    
  • Activation: Add

    
     portion-wise over 20 minutes. The solution will turn slightly yellow.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Workup: Add pentane to the reaction mixture to precipitate Triphenylphosphine oxide (

    
    ). Filter the solids.
    
  • Purification: The filtrate is concentrated and purified via rapid silica gel filtration (100% Pentane or Hexanes). The non-polar alkyl bromide elutes first, while residual

    
     remains on the column.
    
Process Data & Specifications
ParameterSpecificationNotes
Overall Yield 55% - 65%3-step sequence
Step 1 Yield 75% - 85%Critical dependence on DMPU/HMPA
Step 3 Yield 80% - 90%High efficiency of Appel conditions
Appearance Colorless Oil
Stability ModerateStore at 4°C; avoid light exposure
Key Impurity Ring-expanded alkeneResult of thermal elimination or acidic workup
Mechanistic Pathway & Logic

The following diagram illustrates the transformation logic, highlighting the avoidance of carbocation intermediates in the final step.

Mechanism cluster_warning Avoid Acidic Conditions Step1 Enolate Formation (Kinetic/Thermodynamic Control) Intermediate1 Quaternary Ester (Sterically Congested) Step1->Intermediate1 LDA, R-Br Step2 Hydride Reduction (Nucleophilic Acyl Substitution) Intermediate1->Step2 LiAlH4 Intermediate2 Neopentyl Alcohol (Rearrangement Prone) Step2->Intermediate2 Step3 Appel Reaction (Oxyphosphonium Intermediate) Intermediate2->Step3 PPh3, CBr4 Final Target Bromide (Inverted/Retained Configuration) Step3->Final SN2 (No C+)

Figure 2: Mechanistic flow emphasizing the protection of the neopentyl center during halogenation.

Troubleshooting & Optimization
  • Sluggish Alkylation: If Step 1 conversion is <50% after 12h, increase DMPU equivalents to 4.0 or switch to HMPA (with extreme safety precautions). The beta-branching of 1-bromo-2-methylbutane significantly retards

    
     kinetics.
    
  • Separation of Byproducts: In Step 3, removing

    
     can be difficult. If simple filtration fails, use a "plug" of silica gel loaded with hexanes. The non-polar product elutes rapidly; the polar oxide sticks.
    
  • Chirality: 1-bromo-2-methylbutane is chiral. If a racemic alkyl bromide is used, the product will be a mixture of diastereomers (if the ring has other substituents) or a racemate. If enantiopure material is required, start with (S)- or (R)-1-bromo-2-methylbutane.

References
  • Appel Reaction Mechanism & Scope

    • Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition.

    • Source:

  • Alkylation of Hindered Esters

    • Cregge, R. J., et al. (1973). "Alkylation of ester enolates. High yield synthesis of hindered esters." Tetrahedron Letters.
    • Source:

  • Neopentyl Substitution Challenges

    • Stephenson, B., et al. (1978). "Nucleophilic substitution at neopentyl carbon." Journal of Organic Chemistry.
    • Source:

  • General Cyclopentane Synthesis

    • Baran Lab. "Cyclopentane Synthesis Guide."
    • Source:

Sources

Structural Elucidation and Spectroscopic Profiling: 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary

The characterization of This compound presents a specific analytical challenge common in modern drug discovery: the validation of quaternary carbon centers adjacent to chiral aliphatic chains . Unlike simple alkyl halides, this molecule possesses a pro-chiral quaternary center at the cyclopentane ring (C1) and a definitive chiral center on the side chain (C2' of the 2-methylbutyl group).

This guide outlines a self-validating spectroscopic workflow to confirm the identity, purity, and stereochemical integrity of this scaffold. The presence of the heavy bromine atom and the steric crowding at the quaternary center necessitates a multi-modal approach combining High-Resolution Mass Spectrometry (HRMS), FTIR, and 2D-NMR.

Structural Analysis & Synthetic Context

Before initiating spectral acquisition, one must understand the structural logic to anticipate signal patterns.

The Molecular Scaffold
  • Core: Cyclopentane ring.[1][2][3][4][5][6]

  • Quaternary Center (C1): Achiral in isolation but susceptible to diastereotopic influence due to the side chain.

  • Side Chain: 2-methylbutyl group.[7] The C2' position is a chiral center (R or S).

  • Functional Handle: Bromomethyl group (-CH

    
    Br).
    
Impurity Profiling (Contextual)

This molecule is typically synthesized via the reduction of 1-(2-methylbutyl)cyclopentanecarboxylic acid to the alcohol, followed by bromination (e.g., Appel reaction or PBr


).
  • Critical Impurity A: Unreacted Alcohol (1-(hydroxymethyl)-1-(2-methylbutyl)cyclopentane). Detection: IR (O-H stretch).

  • Critical Impurity B: Elimination product (Exocyclic alkene). Detection:

    
    H NMR (Vinylic protons).
    

Characterization Workflow

The following diagram illustrates the logical flow for confirming the structure, moving from bulk property verification to atom-by-atom assignment.

G cluster_0 Phase 1: Bulk Confirmation cluster_1 Phase 2: Structural Elucidation start Crude Material purify Purification (Flash Chrom/Distillation) start->purify ir FTIR (Confirm C-Br, Absence of OH) purify->ir ms GC-MS / HRMS (Isotope Pattern 79Br/81Br) purify->ms hnmr 1H NMR (600 MHz) (Integration & Diastereotopicity) ir->hnmr Pass ms->hnmr Pass cnmr 13C NMR + DEPT-135 (Quaternary C Validation) hnmr->cnmr two_d 2D NMR (HSQC/HMBC) (Connectivity Check) cnmr->two_d final Certificate of Analysis (CoA) two_d->final

Caption: Step-by-step structural validation workflow ensuring impurity exclusion before detailed NMR assignment.

Mass Spectrometry (MS) Profiling

The bromine atom provides a distinctive "fingerprint" due to the natural abundance of its isotopes.

  • Ionization Method: Electron Impact (EI) for GC-MS or ESI+ (if capable of forming adducts, though EI is preferred for alkyl halides).

  • Molecular Ion (M+): The parent peak will appear as a doublet with a 1:1 intensity ratio separated by 2 mass units.

    • 
      Br Isotopologue:  M+
      
    • 
      Br Isotopologue:  M+2
      
  • Fragmentation Pathway:

    • [M-Br]

      
      :  Loss of the bromine atom (79/81 Da). This is often the base peak or a major fragment, leaving the stable tertiary carbocation at the cyclopentane ring (or rearranged species).
      
    • [M-SideChain]

      
      :  Loss of the 2-methylbutyl group.
      

Vibrational Spectroscopy (FTIR)

FTIR is primarily used here as a "gatekeeper" technique to ensure the conversion of the precursor alcohol is complete.

Functional GroupModeWavenumber (cm

)
Diagnostic Value
C-Br Stretch600 - 500Primary confirmation. Strong, sharp band.
C-H (sp

)
Stretch2950 - 2850Standard alkane backbone.
-OH (Alcohol) Stretch3400 - 3200Absence required. Broad peak indicates unreacted starting material.
C=C (Alkene) Stretch1680 - 1620Absence required. Indicates elimination side-products.

Nuclear Magnetic Resonance (NMR) Strategy

This is the definitive method for characterization. Due to the chiral center in the 2-methylbutyl chain, the molecule has


 symmetry .
H NMR Prediction & Analysis (CDCl , 600 MHz)

Note: Chemical shifts (


) are estimated based on chemometric algorithms (e.g., ChemDraw, MestReNova) and standard substituent effects.

The Chirality Effect: The chiral center at C2' renders the two protons on the C1' methylene (bridging the ring and the chiral center) diastereotopic . They will not appear as a simple doublet but as two distinct multiplets (ABX system). Similarly, the ring protons are chemically non-equivalent.

Proton EnvironmentTypeEst. Shift (

ppm)
MultiplicityIntegrationNotes
-CH

Br
Methylene3.35 - 3.50Singlet2HMay appear as a tight AB quartet due to chiral induction, but likely a singlet due to free rotation.
Ring -CH

-
Cyclic1.40 - 1.80Complex Multiplet8H"Cyclopentane envelope." Overlapping signals.
Side Chain -CH- Methine1.30 - 1.45Multiplet1HChiral center (C2').
Bridge -CH

-
Methylene1.15 - 1.30Multiplet2HDiastereotopic. Distinct signals likely.
Side Chain -CH

-
Methylene1.05 - 1.20Multiplet2HEthyl group methylene.
-CH

(Branch)
Methyl0.85 - 0.95Doublet3HAttached to chiral CH.

Hz.
-CH

(Terminal)
Methyl0.80 - 0.90Triplet3HEnd of ethyl chain.

Hz.
C NMR & DEPT-135

The


C spectrum provides the definitive count of unique carbons.
  • Quaternary Carbon (C1): Look for a low-intensity peak (due to long relaxation time) around 45–50 ppm . It will disappear in the DEPT-135 spectrum.

  • Bromomethyl Carbon (-CH

    
    Br):  Distinctive shift around 40–45 ppm . In DEPT-135, this signal points down  (inverted phase).
    
  • Methyl Carbons: Two distinct signals in the 10–20 ppm range. In DEPT-135, these point up .

2D NMR Connectivity Logic

To prove the structure is 1,1-disubstituted (geminal) rather than 1,2-disubstituted, use HMBC (Heteronuclear Multiple Bond Correlation).

  • Experiment: HMBC (optimized for long-range

    
     Hz).
    
  • Target Correlation:

    • The -CH

      
      Br protons  (approx 3.4 ppm) must show a strong correlation to the Quaternary Carbon  (approx 48 ppm) and the Bridge Methylene Carbon  of the side chain.
      
    • If the structure were 1,2-disubstituted, the -CH

      
      Br protons would correlate to a tertiary methine carbon in the ring, not a quaternary one.
      

NMR_Logic cluster_protons 1H Signals cluster_carbons 13C Signals H_Br H (-CH2Br) ~3.4 ppm C_Quat C (Quaternary) ~48 ppm H_Br->C_Quat HMBC (3-bond) H_Bridge H (Bridge -CH2-) ~1.2 ppm H_Bridge->C_Quat HMBC (2-bond) note Convergence of correlations at ~48 ppm confirms Geminal Substitution C_Quat->note C_Ring C (Ring CH2)

Caption: HMBC correlations required to confirm the geminal (1,1) substitution pattern.

Experimental Protocol

Sample Preparation
  • Solvent: Use CDCl

    
      (Chloroform-d) with 0.03% TMS as an internal standard.
    
    • Why: Excellent solubility for alkyl halides; TMS ensures accurate referencing of the methyl doublets/triplets.

  • Concentration:

    • 
      H: 5–10 mg in 0.6 mL solvent.
      
    • 
      C / 2D: 20–30 mg in 0.6 mL solvent.
      
  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., residual NaBr) which can cause line broadening.

Acquisition Parameters (Standard)
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to

    
     seconds for 
    
    
    
    C experiments to ensure the quaternary carbon integrates reasonably well (though quantitative integration is not required for structural ID).
  • Scans (NS):

    • 
      H: 16 scans.
      
    • 
      C: 512–1024 scans (due to low sensitivity and quaternary carbon).
      

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (The definitive guide for assigning mass spec fragments and NMR shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Essential for looking up specific shift ranges for bromomethyl and cyclopentyl groups).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for diastereotopicity in chiral alkanes).

Sources

Stability and storage conditions for 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane

Introduction

Chemical Profile and Inferred Reactivity

The structure of this compound features a primary alkyl bromide attached to a quaternary carbon on a cyclopentane ring. This steric hindrance around the carbon-bromine bond influences its reactivity. Alkyl bromides are generally considered to have a balanced reactivity profile, making them effective alkylating agents without the handling difficulties associated with more reactive alkyl iodides or the harsher conditions required for less reactive alkyl chlorides.[2]

The primary route of reaction for this compound is expected to be nucleophilic substitution (SN2), where a nucleophile displaces the bromide ion. However, the steric bulk surrounding the reactive center may slow the rate of this reaction compared to less hindered primary alkyl bromides. Elimination reactions (E2) are also possible in the presence of strong, bulky bases.

cluster_legend Degradation Pathways A This compound B 1-(Hydroxymethyl)-1-(2-methylbutyl)cyclopentane + HBr A->B  + H₂O (Hydrolysis) C 1-Methylene-1-(2-methylbutyl)cyclopentane + HBr A->C  + Strong Base (Elimination) D Radical Intermediates A->D  + UV Light (Photodegradation) Degradation_Product Degradation Product Elimination_Product Elimination Product Radical_Product Radical Product

Caption: Figure 2: Potential degradation pathways for this compound.

Recommended Storage Conditions

To maintain the integrity of this compound, it is imperative to adhere to strict storage protocols. The following recommendations are synthesized from safety data sheets of analogous compounds and general best practices for alkyl halides. [3][4][5][6]

Parameter Recommendation Rationale
Temperature Store in a cool location, such as a refrigerator (2-8 °C). [3][6] Reduces the rate of potential degradation reactions, such as hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon). Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidative degradation.
Container Use tightly sealed containers made of glass or other resistant materials. [4][7] Prevents leakage and contamination. Ensure the container material is not reactive with alkyl bromides.
Light Store in an amber or opaque container to protect from light. Prevents potential photodegradation.

| Incompatible Materials | Store separately from strong oxidizing agents, strong bases, and metals. [3][7][8]| Avoids potentially violent reactions and catalyzed degradation. |

Safe Handling Procedures

Due to the reactive nature of alkyl bromides, stringent safety measures must be observed during handling to protect personnel and prevent environmental contamination. [7][8]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. [4][5]This is crucial as alkyl bromide vapors can be irritating to the respiratory system. * Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield. [4] * Hand Protection: Use chemical-resistant gloves (e.g., Viton®, nitrile rubber). Gloves must be inspected before use. [4][9] * Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact. [4]* Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand. [3][7] * Collect the absorbed material into a suitable, closed container for disposal. [3] * For large spills, evacuate the area and contact hazardous material response personnel.

  • Disposal: Dispose of waste material at a licensed chemical destruction facility. Do not allow the material to enter sewer systems. [4]

Proposed Protocol for a Short-Term Stability Study

To ascertain the specific stability of this compound under your laboratory's conditions, a short-term stability study is recommended. This protocol provides a framework for such an investigation.

A 1. Aliquot Compound B 2. Establish Storage Conditions (e.g., RT, 4°C, -20°C, Light, Dark) A->B C 3. Time Point Sampling (T=0, 1 wk, 2 wks, 4 wks) B->C D 4. Purity Analysis (e.g., GC-MS, HPLC) C->D E 5. Data Analysis (Compare purity over time) D->E F 6. Determine Optimal Storage Conditions E->F

Caption: Figure 3: Experimental workflow for a short-term stability study.

Methodology:

  • Initial Analysis (T=0):

    • Obtain a baseline purity profile of a control sample of this compound using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation and Storage:

    • Aliquot the compound into several small, identical vials.

    • Create different sets of storage conditions to be tested (e.g., room temperature/ambient light, room temperature/dark, 4°C/dark, -20°C/dark).

    • Ensure all vials are properly sealed.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 week, 2 weeks, 4 weeks, and 8 weeks), remove one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the purity of the sample using the same analytical method as in Step 1.

  • Data Interpretation:

    • Compare the purity profiles of the stored samples to the T=0 baseline.

    • Quantify the appearance of any new peaks (impurities) and the decrease in the main compound's peak area.

    • The storage condition that shows the least amount of degradation over the study period is the recommended optimal condition.

Conclusion

While this compound is a potentially valuable synthetic intermediate, its utility is directly linked to its chemical integrity. By understanding its inferred reactivity and potential degradation pathways, researchers can implement robust storage and handling protocols. Adherence to the guidelines presented in this document—storing the compound in a cool, dark, dry, and inert environment, and utilizing appropriate personal protective equipment—will ensure its stability and promote a safe laboratory environment. For critical applications, conducting a small-scale stability study is a prudent step to verify optimal conditions.

References

  • LANXESS. (2017, March 15). Alkyl Bromides. [Link]

  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). Chem.info. [Link]

  • AWS. (2016). METHYL BROMIDE - Safety Handbook. [Link]

  • Rock Chemicals, Inc. (2025, April 11). Ethyl Bromide vs. Other Alkyl Halides: What Sets It Apart?. [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

Sources

Reactivity Profile of the Bromomethyl Group in Cyclopentanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromomethylcyclopentane moiety represents a deceptive structural challenge in medicinal chemistry. While it appears to be a standard primary alkyl halide, its attachment to a five-membered ring introduces unique steric and electronic behaviors that deviate from acyclic analogs (e.g., 1-bromo-2-ethylbutane). This guide analyzes the reactivity profile of this group, specifically highlighting the catastrophic risk of ring expansion under cationic conditions, the kinetic advantages in


 manifolds, and the nuances of metallation for C-C bond formation.

Structural & Conformational Dynamics

To predict reactivity, one must first understand the ground state. The cyclopentane ring is not planar; it exists in a dynamic equilibrium between "envelope" and "half-chair" conformations to minimize torsional strain (Pitzer strain).

  • Steric Environment: The methylene group (

    
    ) attached to the ring is less sterically hindered than a cyclohexyl analog (which suffers from 1,3-diaxial interactions) but more hindered than a simple methyl group.
    
  • Orbital Alignment: In the envelope conformation, the exocyclic bond can align pseudo-equatorially, exposing the

    
     orbital of the C-Br bond to nucleophilic attack. However, this alignment is conformation-dependent, creating a slight entropic penalty during the transition state of bimolecular reactions.
    
Comparative Reactivity Matrix

The following table summarizes the reactivity of bromomethylcyclopentane relative to common analogs.

Substrate

Relative Rate

Stability
Dominant Risk
Bromomethylcyclopentane High (0.9 - 1.1x vs acyclic)Very Low (Rearranges)Ring Expansion to Cyclohexane
BromomethylcyclohexaneModerate (Steric hindrance)LowRing Contraction (rare) / Elimination
1-Bromohexane (Acyclic)High (Standard)ModerateElimination (

)
Bromocyclopentane (Secondary)LowModerateElimination (

)

The Cationic Trap: Wagner-Meerwein Rearrangement

The most critical failure mode when working with bromomethylcyclopentane is the unintended expansion of the ring.

The Mechanism

Under solvolytic conditions (weak nucleophile, protic solvent, or Lewis acid catalysis), the C-Br bond ionizes to form a primary carbocation. This species is energetically unfavorable. To stabilize, the adjacent C-C ring bond undergoes a 1,2-alkyl shift.[1]

  • Ionization: Formation of the nascent cyclopentylmethyl cation (primary).

  • Rearrangement: The ring bond migrates, expanding the 5-membered ring to a 6-membered ring.

  • Driving Force: Relief of ring strain (~6 kcal/mol) and conversion of a primary cation to a secondary/tertiary cyclohexyl cation.

Implication for Synthesis: You cannot use


 conditions to install substituents if you intend to keep the 5-membered ring.

Rearrangement Start Bromomethylcyclopentane TS1 Ionization (Rate Limiting) Start->TS1 -Br⁻ Cat1 Cyclopentylmethyl Cation (Primary - Unstable) TS1->Cat1 TS2 1,2-Alkyl Shift (Wagner-Meerwein) Cat1->TS2 Fast Cat2 Cyclohexyl Cation (Secondary - Stable) TS2->Cat2 Strain Relief Prod Cyclohexyl Derivatives (Ring Expanded) Cat2->Prod + Nucleophile

Figure 1: The thermodynamic sink of ring expansion. Once the primary cation forms, expansion to the cyclohexyl system is virtually inevitable.

Nucleophilic Substitution ( ): The Safe Pathway

To functionalize the bromomethyl group while preserving the cyclopentane core, one must enforce an


 manifold.
Kinetic Profile

The reaction follows second-order kinetics:


.[2][3]
Despite the ring, the exocyclic methylene is accessible. Experimental data suggests that bromomethylcyclopentane reacts at rates comparable to isobutyl bromide. The "floppiness" of the ring can actually assist in accommodating the trigonal bipyramidal transition state, unlike the rigid chair of cyclohexane which imposes steric drag.
Operational Parameters for Success
  • Solvent: Polar Aprotic (DMF, DMSO, Acetonitrile). These solvate the cation but leave the nucleophile "naked" and reactive, increasing

    
     significantly over 
    
    
    
    .
  • Nucleophile: Must be strong and non-bulky (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Temperature: Keep moderate (< 80°C). High heat promotes entropy-driven elimination or solvolysis if traces of moisture are present.

Metallation & Cross-Coupling

Bromomethylcyclopentane is a valuable precursor for Grignard and organolithium reagents, often used to append the cyclopentylmethyl motif to drug scaffolds (e.g., peptidomimetics).

Grignard Formation (R-Mg-Br)
  • Initiation Latency: This substrate is notorious for "sleeping" (delayed initiation). The induction period can be long, followed by a violent exotherm.

  • Wurtz Coupling Risk: The formation of 1,2-dicyclopentylethane (dimer) is a significant side reaction. This occurs when the formed Grignard reagent attacks unreacted alkyl bromide.

Mitigation Strategy:

  • Activation: Use iodine (

    
    ) or 1,2-dibromoethane to etch the Mg surface.
    
  • Dilution: High dilution favors monomer formation over dimerization.

  • Solvent: Cyclopentyl Methyl Ether (CPME) is superior to THF/Ether. It has a higher boiling point, is hydrophobic (easier workup), and stable.

Experimental Protocols

Protocol A: Safe Substitution (Azidation)

Objective: Synthesize (azidomethyl)cyclopentane without ring expansion.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • Bromomethylcyclopentane (1.0 eq, 10 mmol)

    • Sodium Azide (

      
      ) (1.5 eq, 15 mmol)
      
    • DMF (Dimethylformamide), anhydrous (20 mL, 0.5 M concentration)

  • Procedure:

    • Charge flask with

      
       and DMF. Stir until partially dissolved.
      
    • Add Bromomethylcyclopentane dropwise via syringe at 0°C (ice bath) to control exotherm.

    • Allow to warm to Room Temperature (25°C) and stir for 12 hours.

    • Monitor: TLC (Hexane/EtOAc) or GC-MS. Look for disappearance of starting material (

      
       162/164).
      
  • Workup:

    • Pour into ice water (100 mL). Extract with Diethyl Ether (

      
      ).
      
    • Wash organics with brine (

      
      ). Dry over 
      
      
      
      .
    • Safety: Azides are shock-sensitive. Do not concentrate to dryness if high purity isn't confirmed.

  • Validation:

    
     NMR should show a doublet at 
    
    
    
    ppm (exocyclic
    
    
    ). If ring expansion occurred, the signal would be a multiplet on the ring (methine).
Protocol B: Grignard Formation in CPME

Objective: Generate Cyclopentylmethylmagnesium bromide for coupling.

  • Preparation: Oven-dry all glassware overnight. Assemble under Argon flow.

  • Activation: Add Magnesium turnings (1.2 eq) to the flask. Add a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes (purple) to activate the Mg surface.

  • Initiation:

    • Dissolve Bromomethylcyclopentane (1.0 eq) in anhydrous CPME (Cyclopentyl Methyl Ether).

    • Add 5% of the solution to the Mg.[4] Wait for turbidity/exotherm. If no reaction after 5 min, add 2 drops of 1,2-dibromoethane.

  • Addition: Once initiated, add the remaining bromide solution dropwise over 1 hour, maintaining a gentle reflux.

    • Note: Slow addition minimizes Wurtz coupling (dimerization).

  • Titration: Titrate an aliquot using salicylaldehyde phenylhydrazone to determine precise molarity before use.

Decision Logic for Synthetic Planning

Use the following logic flow to determine the safety of your proposed transformation.

Workflow Input Substrate: Bromomethylcyclopentane Q1 Reaction Type? Input->Q1 PathA Nucleophilic Substitution Q1->PathA PathB Metallation (Mg/Li) Q1->PathB Q2 Solvent/Conditions? PathA->Q2 StepB Slow Addition to Mg (Avoid Dimer) PathB->StepB Risk1 Protic / Lewis Acid (e.g., EtOH, AlCl3) Q2->Risk1 Safe1 Aprotic / Strong Nuc (e.g., DMF, NaN3) Q2->Safe1 Result1 STOP: Ring Expansion to Cyclohexane Risk1->Result1 Result2 Success: Cyclopentyl Product Preserved Safe1->Result2 Result3 Success: Grignard Reagent StepB->Result3

Figure 2: Synthetic decision tree. Note that protic conditions are a "dead end" for preserving the 5-membered ring.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution - Ring Strain Effects).

  • Fitzpatrick, F. B. (2016).[4] Grignard Reactions in Cyclopentyl Methyl Ether (CPME). Asian Journal of Organic Chemistry. (Demonstrates stability of Grignard reagents in CPME).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Wagner-Meerwein Rearrangements in cycloalkyl systems).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12723264, (Bromomethyl)cyclopentane. (Physical properties and safety data).

  • ChemRxiv. (2021). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. (Optimization of Grignard synthesis to reduce Wurtz coupling).

Sources

Advanced Technical Guide: Synthesis and Applications of Substituted Bromomethylcyclopentanes

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The Substituted Bromomethylcyclopentane Scaffold in Drug Discovery

The bromomethylcyclopentane moiety represents a critical pharmacophore and building block in modern medicinal chemistry. It serves as a lipophilic, metabolically stable isostere for leucine or isoleucine side chains and, more importantly, acts as the core scaffold for carbocyclic nucleosides —a class of antivirals and antineoplastics where the labile oxygen of the furanose ring is replaced by a methylene group. This modification dramatically increases hydrolytic stability against phosphorylases while retaining recognition by polymerases.

This guide provides a rigorous technical analysis of the synthesis, stereochemical control, and application of substituted bromomethylcyclopentanes. Unlike generic alkyl halides, the cyclopentane ring imposes specific conformational constraints (envelope vs. twist) that dictate the stereochemical outcome of substitution reactions. We explore the two dominant synthetic paradigms: Radical Cyclization (5-exo-trig) for de novo ring construction and Functional Group Interconversion (FGI) for scalable preparation from alcohols.

Part 2: Structural Analysis & Reactivity Profile

The Core Scaffold

The (bromomethyl)cyclopentane structure consists of a primary alkyl bromide tethered to a five-membered ring.

  • Reactivity: The primary bromide is highly susceptible to

    
     nucleophilic attack but resistant to 
    
    
    
    ionization due to the instability of the primary carbocation.
  • Conformation: The cyclopentane ring exists in a dynamic equilibrium between envelope and half-chair conformations. Substituents at the C2 or C3 positions lock the ring into specific puckering modes, which influences the trajectory of incoming nucleophiles.

Stereochemical Challenges

The primary challenge in synthesizing substituted derivatives is controlling the relative stereochemistry (cis/trans) between the bromomethyl group and other ring substituents.

  • Thermodynamic Control: Trans-1,2-disubstituted cyclopentanes are generally more stable.

  • Kinetic Control: Radical cyclization methods often favor the cis-1,2 isomer due to transition state geometries (Beckwith-Houk model).

Part 3: Synthetic Methodologies

Method A: Radical Cyclization (De Novo Synthesis)

This is the preferred method for constructing complex, polysubstituted cyclopentanes from acyclic precursors.

Mechanism: The reaction typically proceeds via a 5-exo-trig cyclization of a hex-5-enyl radical.[1]

  • Initiation: A radical initiator (e.g., AIBN) abstracts a halide (usually iodine or bromine) or a seleno-group from the acyclic precursor.

  • Cyclization: The resulting radical attacks the internal alkene.

  • Stereoselectivity: The cyclization proceeds through a chair-like transition state (Beckwith-Houk model). Substituents at C2 of the forming ring prefer a pseudo-equatorial position, leading to cis-1,2 stereoselectivity .

Method B: Functional Group Interconversion (From Alcohols)

For simple or commercially available cyclopentyl precursors, converting the hydroxymethyl group to bromomethyl is the standard industrial route.

  • Reagents:

    
     (Appel-type conditions) or 
    
    
    
    .
  • Advantage: Stereoretentive. If you start with chiral (hydroxymethyl)cyclopentane, the configuration is preserved because the reaction occurs at the exocyclic carbon, not the chiral center on the ring.

Method C: Limitations of Direct Bromination

Critical Warning: Direct free-radical bromination of methylcyclopentane is NOT a viable route for synthesizing (bromomethyl)cyclopentane.

  • Reason: Radical stability order (

    
    ). Bromination will occur exclusively at the tertiary ring carbon (C1) or secondary ring carbons, yielding 1-bromo-1-methylcyclopentane, not the primary bromide.
    

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the two primary synthetic pathways and the stereochemical outcome of the radical cyclization route.

G cluster_0 Method A: Radical Cyclization cluster_1 Method B: Functional Group Interconversion Acyclic Acyclic Precursor (6-bromo-1-hexene deriv.) Radical Hex-5-enyl Radical Acyclic->Radical Bu3SnH, AIBN TS Chair-like TS (Beckwith-Houk) Radical->TS 5-exo-trig CisProduct Cis-1,2-Substituted Cyclopentane TS->CisProduct H-atom abstraction Alcohol (Hydroxymethyl) cyclopentane Activation Oxyphosphonium Intermediate Alcohol->Activation PPh3, CBr4 RetainedProduct Bromomethyl cyclopentane (Stereoretention) Activation->RetainedProduct SN2 attack by Br-

Caption: Comparison of Radical Cyclization (Method A) yielding cis-isomers vs. Alcohol Conversion (Method B) preserving existing stereochemistry.

Part 5: Medicinal Chemistry Applications[2][3]

Carbocyclic Nucleosides

The most high-value application of this scaffold is in the synthesis of carbocyclic nucleosides.

  • Rationale: The

    
     group mimics the ether oxygen of ribose but prevents enzymatic cleavage of the glycosidic bond.
    
  • Workflow: The bromomethylcyclopentane is reacted with a nucleobase (Adenine, Guanine, etc.) under basic conditions (

    
    , 18-crown-6).
    
  • Examples: Precursors for Abacavir (HIV) and Entecavir (HBV) utilize cyclopentyl-methanol derivatives that are functionally equivalent to the bromomethyl species during synthesis.

Pilicides (Anti-Virulence Agents)

Substituted bromomethylcyclopentanes have been used to synthesize ring-fused dihydrothiazolo-2-pyridones. These compounds, known as pilicides, inhibit the formation of pili in E. coli, preventing bacterial adhesion and biofilm formation without killing the bacteria (reducing resistance pressure).

Quantitative Data: Reactivity Comparison
Reaction TypeSubstrateReagentProductYieldStereochem
Radical Cyclization 6-bromo-1-hexene

, AIBN
Methylcyclopentane85-95%5-exo (cis-1,2)
Appel Reaction (Hydroxymethyl)cyclopentane

,

(Bromomethyl)cyclopentane92%Retention
Direct Bromination Methylcyclopentane

,

1-bromo-1-methylcyclopentaneMixLoss of stereochem

Part 6: Experimental Protocols

Protocol A: Synthesis via Appel Reaction (Standard)

Best for: Converting commercially available chiral alcohols to bromides without racemization.

Reagents:

  • Substituted (hydroxymethyl)cyclopentane (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Carbon tetrabromide (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add

    
     and dissolve in anhydrous DCM (
    
    
    
    ). Cool to
    
    
    .
  • Addition: Add

    
     portion-wise. The solution will turn yellow/orange. Stir for 10 minutes.
    
  • Substrate: Add the alcohol (dissolved in minimal DCM) dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature. Monitor by TLC (typically 1-2 hours).

  • Workup: Add hexanes to precipitate triphenylphosphine oxide (

    
    ). Filter through a celite pad.
    
  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Self-Validation:

  • TLC: Product will have a significantly higher

    
     than the starting alcohol.
    
  • 1H NMR: Look for the shift of the

    
     protons. In the alcohol, they appear 
    
    
    
    . In the bromide, they shift upfield to
    
    
    .
  • 13C NMR: The

    
     carbon appears 
    
    
    
    .
Protocol B: Radical Cyclization (Advanced)

Best for: Creating the cyclopentane ring with specific substitution patterns.

Reagents:

  • Substituted 6-bromo-1-hexene derivative

  • Tributyltin hydride (

    
    ) (1.1 equiv)
    
  • AIBN (0.1 equiv)

  • Benzene or Toluene (degassed)

Procedure:

  • Degassing: It is critical to remove oxygen. Bubble Argon through the solvent for 30 minutes.

  • Syringe Pump Addition: To favor cyclization over direct reduction, keep the radical concentration low. Dissolve the substrate and

    
     in separate volumes of solvent.
    
  • Reflux: Heat the solvent to reflux (

    
     for benzene).
    
  • Slow Addition: Add the

    
     and AIBN solution slowly via syringe pump over 4-6 hours.
    
  • Workup: Remove solvent. Treat the residue with aqueous

    
     to precipitate tin salts as insoluble 
    
    
    
    . Filter and purify.

Part 7: References

  • Radical Cyclization Mechanism & Stereochemistry

    • Beckwith, A. L. J., & Schiesser, C. H. (1985). "Regio- and stereo-selectivity of alkenyl radical ring closure: A theoretical study." Tetrahedron, 41(19), 3925-3941.

  • Synthesis of Carbocyclic Nucleosides

    • Crimmins, M. T. (1998). "Synthetic Approaches to Carbocyclic Nucleosides." Tetrahedron, 54(32), 9229-9272.

  • Appel Reaction Protocol

    • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

  • Pilicide Applications

    • Pinkner, J. S., et al. (2006).[2] "Rationally designed small molecules inhibit pilus biogenesis in uropathogenic Escherichia coli." Proceedings of the National Academy of Sciences, 103(47), 17897-17902.

  • Stereoselective Synthesis of Cyclopentanes

    • Denton, J. R., & Davies, H. M. L. (2007). "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Organic Letters, 9(14), 2625-2628. (Contextual reference for metal-carbene cyclization alternatives).

Sources

Methodological & Application

Application Note: Nucleophilic Substitution of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenge of performing nucleophilic substitution on 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane . This substrate represents a "textbook" case of extreme steric hindrance, classified as a neopentyl-like system . The primary halide is attached to a quaternary carbon (C1 of the cyclopentane ring), creating a significant energy barrier for


 pathways due to 

-branching.

Core Challenges:

  • Steric Shielding: The quaternary C1 and the bulky 2-methylbutyl chain block the backside attack trajectory required for

    
    .
    
  • Rearrangement Risks: Forcing conditions (high heat/protic solvents) favor ionization (

    
    ), leading to Wagner-Meerwein rearrangements (typically ring expansion to a cyclohexane derivative).
    
  • Elimination Competition: Strong bases often trigger E2 elimination despite the hindrance.

Recommended Strategy:

  • Activation: Convert the bromide to an iodide (Finkelstein) to improve leaving group ability.

  • Solvent System: Use dipolar aprotic solvents (DMSO, DMF, NMP) to desolvate nucleophiles.

  • Catalysis: Phase Transfer Catalysis (PTC) is the preferred method for alkylation to minimize thermal stress.

Mechanistic Analysis & Decision Matrix

The Neopentyl Barrier

Standard primary alkyl halides react rapidly via


. However, in this substrate, the 

-carbon (C1) is fully substituted. The "neopentyl effect" reduces reaction rates by a factor of

to

compared to ethyl bromide.
  • The Trap: The nucleophile must approach the

    
     orbital of the C-Br bond. The rigid cyclopentane ring and the rotating 2-methylbutyl tail create a "steric wall," repelling the incoming nucleophile.
    
Pathway Decision Tree

The following diagram illustrates the kinetic vs. thermodynamic control required to obtain the desired substitution product rather than the rearranged artifact.

ReactionPathways Substrate 1-(Bromomethyl)-1- (2-methylbutyl)cyclopentane SN2_TS SN2 Transition State (High Energy Barrier) Substrate->SN2_TS Polar Aprotic Solvent Strong Nu-, <100°C Carbocation Primary Carbocation (Unstable) Substrate->Carbocation Protic Solvent Lewis Acid, >120°C Target Target Substitution Product (Retained Skeleton) SN2_TS->Target Inversion Rearranged_Cat Tertiary Carbocation (Ring Expansion) Carbocation->Rearranged_Cat Wagner-Meerwein Shift Byproduct Rearranged Byproduct (Cyclohexane deriv.) Rearranged_Cat->Byproduct Trapping

Figure 1: Mechanistic divergence. Success depends on suppressing the carbocation pathway (Red) and lowering the activation energy for the


 pathway (Yellow).

Validated Protocols

Protocol A: The Finkelstein Activation (In-Situ Iodination)

Best for: Pre-activation before reacting with weaker nucleophiles (e.g., amines, carboxylates).

Rationale: Alkyl iodides are


 more reactive than bromides. By swapping Br for I, we lower the activation energy for the subsequent substitution.

Materials:

  • Substrate: 10 mmol

  • Reagent: Sodium Iodide (NaI) - 1.5 equivalents (must be anhydrous)

  • Solvent: 2-Butanone (MEK) or dry Acetone. (MEK allows higher reflux temp).

Step-by-Step:

  • Dissolution: Dissolve 2.25g NaI (15 mmol) in 20 mL dry MEK.

  • Addition: Add 10 mmol of the substrate.

  • Reflux: Heat to reflux (

    
    C) for 12-24 hours.
    
    • Observation: A white precipitate (NaBr) will form.

  • Workup: Filter off the NaBr solid. Concentrate the filtrate.

  • Validation: Check by GC-MS. The molecular ion will shift by +47 amu (Difference between I and Br).

    • Note: Use the crude iodide immediately; it is light-sensitive.

Protocol B: High-Temperature Azidation ( )

Best for: Introducing a nitrogen functionality (precursor to amines).

Rationale: The Azide ion (


) is linear and has low steric demand, making it one of the few nucleophiles capable of penetrating the neopentyl shield.

Materials:

  • Substrate: 1.0 eq

  • Reagent: Sodium Azide (

    
    ) - 2.0 eq
    
  • Solvent: DMSO (Anhydrous) or HMPA (if safety permits).

  • Temp:

    
    C.
    

Step-by-Step:

  • Safety Prep:

    
     is toxic and shock-sensitive. Use a blast shield. Do not use chlorinated solvents (forms explosive azides).
    
  • Reaction: Combine substrate and

    
     in DMSO (0.5 M concentration).
    
  • Heating: Stir at

    
    C for 18 hours.
    
    • Critical Control: Do not exceed

      
      C to avoid thermal decomposition of the azide or rearrangement of the substrate.
      
  • Quench: Pour into ice water. Extract with Diethyl Ether.

  • Purification: The product is likely an oil. Avoid distillation if possible (azide hazard); use column chromatography.

Protocol C: Phase Transfer Catalysis (PTC) - Cyanation

Best for: Carbon-Carbon bond formation (Nitrile synthesis).

Rationale: PTC allows the use of aqueous NaCN. The quaternary ammonium catalyst transports


 into the organic phase as a "naked" ion (stripped of hydration shell), increasing nucleophilicity by orders of magnitude.

PTC_Mechanism cluster_Organic Organic Phase (Substrate) cluster_Aqueous Aqueous Phase (Reagents) RBr R-CH2-Br RCN R-CH2-CN (Product) RBr->RCN QCN Q+ CN- QCN->RCN SN2 Reaction QBr Q+ Br- RCN->QBr Catalyst Regeneration NaBr Na+ Br- QBr->NaBr Ion Exchange (Interface) NaCN Na+ CN- NaCN->QCN Ion Exchange (Interface)

Figure 2: The PTC Cycle. Q+ represents the Tetrabutylammonium cation.

Materials:

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (10 mol%).

  • Nucleophile: NaCN (3.0 eq) dissolved in minimum water.

  • Solvent: Toluene or neat (if liquid).

Step-by-Step:

  • Mix: Dissolve NaCN in water (50% w/w). Add TBAB.

  • Add Organic: Add the substrate in Toluene.

  • Agitation: Vigorous stirring is critical to maximize interfacial area.

  • Heat: Reflux at

    
    C for 24 hours.
    
  • Workup: Separate phases. Wash organic layer with water.

Analytical Data & Troubleshooting

Expected Data Profile
ParameterValue/Observation
Appearance Colorless to pale yellow oil
GC-MS (Bromide) Molecular ion

, Isotopic pattern 1:1 (

)
GC-MS (Iodide) Shift to higher mass, loss of Br pattern.
NMR (

)

protons appear as a singlet (or AB quartet if chiral influence is strong) around

ppm.
Troubleshooting Guide
  • Issue: No Reaction.

    • Cause: Steric hindrance is too high for the chosen nucleophile.

    • Fix: Switch to Protocol A (Iodide activation) followed by the reaction. Increase solvent polarity (switch Toluene to DMF).

  • Issue: Multiple Peaks on GC (Rearrangement).

    • Cause: Reaction temperature too high or presence of Lewis Acids (e.g., metal impurities).

    • Fix: Lower temperature.[1] Add a proton sponge (hindered base) to neutralize trace acids.

  • Issue: Elimination Product (Alkene).

    • Cause: Basicity of nucleophile is too high.

    • Fix: Use "softer" nucleophiles (e.g., Thiolates, Azides) rather than Alkoxides.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

    
    ).
    
  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society.

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[2] Berichte der deutschen chemischen Gesellschaft. (Original protocol for Halogen Exchange).

  • Organic Chemistry Portal. "Nucleophilic Substitution (

    
    )." (General reference for solvent/nucleophile effects).
    
  • LibreTexts Chemistry. "Steric Hindrance in

    
     Reactions." (Educational grounding for the neopentyl barrier).
    

Sources

Application Note & Protocols: 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane as a Novel Lipophilic Moiety for Steric Shielding and Enhanced Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic introduction of sterically demanding and lipophilic groups is a key tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. This document introduces 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane , a novel, sterically hindered alkylating agent designed for this purpose. The unique architecture of this building block, featuring a quaternary-substituted cyclopentane core and a neopentyl-like primary bromide, offers a sophisticated tool for medicinal chemists. It serves to introduce a bulky, lipophilic moiety that can effectively shield metabolically labile positions, enhance binding affinity through hydrophobic interactions, and modulate the overall physicochemical properties of a drug candidate. This guide provides a comprehensive overview of its potential applications, a robust synthetic protocol for its preparation, and detailed methodologies for its incorporation into pharmaceutically relevant scaffolds.

Introduction: The Role of Steric Hindrance and Lipophilicity in Drug Design

The optimization of a lead compound into a viable drug candidate is a multifaceted challenge, with metabolic stability and target affinity being paramount. The introduction of alkyl groups can significantly influence these properties. Specifically, sterically hindered moieties can act as "metabolic shields," preventing enzymatic degradation by cytochrome P450 enzymes, which often target benzylic C-H bonds or other susceptible positions.[1] Furthermore, the incorporation of lipophilic groups can enhance a molecule's ability to cross lipid membranes and improve its binding affinity by occupying hydrophobic pockets within a target protein.[2][3]

This compound is engineered to leverage these principles. Its key features include:

  • A Quaternary-Substituted Cyclopentane Core: Provides a rigid, three-dimensional scaffold that projects the 2-methylbutyl group and the reactive bromomethyl handle in well-defined vectors. Cyclobutane and cyclopentane rings are increasingly utilized in medicinal chemistry to improve metabolic stability and solubility.[4]

  • A Sterically Hindered Neopentyl-like Bromide: The primary bromide is positioned on a quaternary carbon, creating significant steric hindrance. This modulates its reactivity, making it suitable for selective alkylation under controlled conditions, while minimizing undesirable side reactions.

  • A Chiral 2-Methylbutyl Group: This branched alkyl chain contributes to the molecule's lipophilicity and introduces a chiral center, which can be exploited for diastereoselective interactions with a chiral drug target. The 2-methylbutyl group is known to undergo metabolic oxidation in some drug molecules, and its incorporation can be studied for its influence on metabolic pathways.[5]

This application note will first detail a reliable synthetic route to this novel building block and then provide protocols for its application as an advanced intermediate in pharmaceutical synthesis.

Synthesis of this compound

Synthesis of the Precursor Alcohol: (1-(2-methylbutyl)cyclopentyl)methanol

The synthesis begins with the Grignard reaction between cyclopentanone and (2-methylbutyl)magnesium bromide, followed by a dehydration-hydrogenation sequence and subsequent functional group manipulations to arrive at the desired 1,1-disubstituted cyclopentane methanol. A more direct, albeit potentially lower-yielding, approach for similar structures involves the reaction of a Grignard reagent with an appropriate ester.

Protocol 1: Synthesis of (1-(2-methylbutyl)cyclopentyl)methanol

This protocol details the synthesis via a Grignard addition to cyclopentanone, followed by dehydration and subsequent hydroboration-oxidation to yield the primary alcohol.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
1-Bromo-2-methylbutaneC5H11Br151.0415.1 g0.1
Magnesium TurningsMg24.312.67 g0.11
Anhydrous Diethyl Ether(C2H5)2O74.12100 mL-
CyclopentanoneC5H8O84.128.41 g0.1
p-Toluenesulfonic acidC7H8O3S172.201.0 g0.0058
TolueneC7H892.14100 mL-
Borane-THF complex (1M)BH3·THF-120 mL0.12
Sodium Hydroxide (3M aq.)NaOH40.0040 mL0.12
Hydrogen Peroxide (30%)H2O234.0113.6 mL0.12

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel under a nitrogen atmosphere, add magnesium turnings (2.67 g). Add a solution of 1-bromo-2-methylbutane (15.1 g) in anhydrous diethyl ether (50 mL) dropwise to initiate the reaction. Once initiated, add the remaining bromide solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1 hour.

  • Addition to Cyclopentanone: Cool the Grignard reagent to 0 °C. Add a solution of cyclopentanone (8.41 g) in anhydrous diethyl ether (50 mL) dropwise, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Dehydration: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. To the crude tertiary alcohol, add toluene (100 mL) and p-toluenesulfonic acid (1.0 g). Reflux the mixture with a Dean-Stark trap for 4 hours to remove water.

  • Hydroboration-Oxidation: Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and dry the organic layer over anhydrous sodium sulfate. Concentrate under reduced pressure. Dissolve the crude alkene in anhydrous THF (50 mL) and cool to 0 °C. Add 1M borane-THF complex (120 mL) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Oxidation and Purification: Cool the reaction to 0 °C and slowly add 3M NaOH solution (40 mL), followed by the dropwise addition of 30% hydrogen peroxide (13.6 mL), keeping the temperature below 30 °C. Stir at room temperature for 2 hours. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (1-(2-methylbutyl)cyclopentyl)methanol as a colorless oil.

Bromination of the Precursor Alcohol

The conversion of the sterically hindered primary alcohol to the corresponding bromide can be challenging. Standard methods using HBr may lead to rearrangements or low yields. The Appel reaction, which utilizes triphenylphosphine and carbon tetrabromide, is a mild and effective method for this transformation, typically proceeding with inversion of configuration (though not relevant for this achiral center).[6][7]

Protocol 2: Bromination via the Appel Reaction

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
(1-(2-methylbutyl)cyclopentyl)methanolC11H22O170.308.5 g0.05
Carbon TetrabromideCBr4331.6318.2 g0.055
TriphenylphosphineP(C6H5)3262.2914.4 g0.055
Dichloromethane (DCM)CH2Cl284.93200 mL-

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add (1-(2-methylbutyl)cyclopentyl)methanol (8.5 g), triphenylphosphine (14.4 g), and dichloromethane (200 mL).

  • Reaction Execution: Cool the solution to 0 °C in an ice bath. Add carbon tetrabromide (18.2 g) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the mixture and wash the solid with cold hexane. Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, 100% hexane) to afford This compound as a colorless oil.

Synthetic Workflow Diagram

Synthesis cluster_0 Step 1: Grignard & Hydroboration cluster_1 Step 2: Bromination start 1-Bromo-2-methylbutane + Mg + Cyclopentanone alkene 1-(2-methylbutyl)cyclopent-1-ene start->alkene 1. Grignard 2. Dehydration alcohol (1-(2-methylbutyl)cyclopentyl)methanol alkene->alcohol Hydroboration-Oxidation product This compound alcohol_ref (1-(2-methylbutyl)cyclopentyl)methanol alcohol_ref->product Appel Reaction (PPh3, CBr4)

Caption: Proposed two-stage synthesis of the target compound.

Applications in Pharmaceutical Synthesis: Alkylation of Bioactive Scaffolds

The primary application of This compound is as a specialized alkylating agent.[8] Its sterically hindered nature allows for controlled introduction of the bulky lipophilic group onto nucleophilic sites within a drug molecule, such as phenols, amines, or thiols.[9][10]

Rationale for Application
  • Metabolic Shielding: Attaching this group adjacent to a known metabolic "soft spot" can sterically block access for metabolizing enzymes, thereby increasing the drug's half-life.[11]

  • Modulation of Lipophilicity: The sizable hydrocarbon content of the moiety increases the overall lipophilicity of the parent molecule, which can be fine-tuned to optimize membrane permeability and bioavailability.[2]

  • Enhancement of Binding Affinity: The bulky group can fit into and make favorable van der Waals contacts within a hydrophobic pocket of a target protein, potentially increasing binding affinity and potency.

Protocol 3: N-Alkylation of a Model Aniline Derivative

This protocol provides a general procedure for the N-alkylation of an aniline derivative, a common structural motif in pharmaceuticals.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4-NitroanilineC6H6N2O2138.121.38 g0.01
This compoundC11H21Br233.192.56 g0.011
Potassium Carbonate (K2CO3)K2CO3138.212.76 g0.02
N,N-Dimethylformamide (DMF)C3H7NO73.0950 mL-

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-nitroaniline (1.38 g), potassium carbonate (2.76 g), and DMF (50 mL).

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add a solution of this compound (2.56 g) in DMF (10 mL) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 24-48 hours. Monitor the reaction for the disappearance of the starting materials by TLC.

  • Work-up and Purification: Cool the reaction to room temperature and pour it into 200 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-alkylated product.

Application Workflow Diagram

Application cluster_0 Alkylation Reaction cluster_1 Potential Outcomes BuildingBlock 1-(Bromomethyl)-1- (2-methylbutyl)cyclopentane Product Modified Drug Candidate BuildingBlock->Product SN2 Reaction (Base, Solvent) Nucleophile Drug Scaffold (e.g., R-NH2, R-OH, R-SH) Nucleophile->Product Outcome1 Increased Metabolic Stability Product->Outcome1 Outcome2 Enhanced Lipophilicity Product->Outcome2 Outcome3 Improved Binding Affinity Product->Outcome3

Sources

Application Note: Investigating 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane as a Novel Scaffold for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless demand for increased agricultural productivity, coupled with the rise of resistance to existing treatments and evolving regulatory landscapes, necessitates a continuous search for novel agrochemical active ingredients. The exploration of new chemical scaffolds is fundamental to this endeavor, offering the potential for new modes of action, improved efficacy, and more favorable environmental profiles. This document outlines the rationale and provides detailed protocols for the investigation of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane, a previously unexplored molecule, as a foundational scaffold for the development of next-generation herbicides, fungicides, and insecticides.

This compound integrates three key structural motifs, each contributing to its potential as a versatile starting point for an agrochemical discovery program:

  • A Cyclopentane Core : This cyclic alkane structure is a common fragment in a multitude of biologically active natural products and synthetic compounds, including prostaglandins and terpenoids.[1] Its rigid, three-dimensional structure can facilitate precise interactions with biological targets.

  • A Lipophilic 2-Methylbutyl Group : The branched alkyl chain significantly increases the molecule's lipophilicity. This property is critical for enabling the compound to penetrate the waxy cuticles of plants, the cell membranes of fungi, or the exoskeletons of insects, thereby improving bioavailability at the target site.

  • A Reactive Bromomethyl Handle : The bromomethyl group is a highly versatile functional group in organic synthesis.[2] It serves as an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the systematic and efficient generation of a diverse library of analogues, which is the cornerstone of any structure-activity relationship (SAR) study.

This application note provides a comprehensive framework for researchers, from the initial synthesis of the parent compound to a multi-tiered bioactivity screening cascade, empowering research teams to systematically evaluate its potential in agrochemical applications.

Section 1: Rationale for Investigation - A Structural Perspective

The promise of this compound lies in the synergistic interplay of its constituent parts. The cyclopentane ring provides a stable, non-polar core. The 2-methylbutyl tail is expected to anchor the molecule in lipid-rich environments, such as cell membranes. The bromomethyl group acts as a reactive "warhead" or, more strategically, as a point of attachment for a vast array of other functional groups to probe the chemical space around a biological target. This modular design allows for the independent tuning of physical properties and biological activity.

G cluster_0 This compound cluster_1 Key Structural Features & Potential Roles cluster_2 Anticipated Contributions to Agrochemical Potential COMPOUND Core Scaffold BROMO Bromomethyl Group (Reactive Handle) COMPOUND->BROMO CYCLO Cyclopentane Core (Rigid Scaffold) COMPOUND->CYCLO ALKYL 2-Methylbutyl Chain (Lipophilic Tail) COMPOUND->ALKYL SAR Facilitates SAR Studies (Library Generation) BROMO->SAR BIND Target Binding & Orientation CYCLO->BIND BIO Bioavailability & Penetration ALKYL->BIO G A Test Compound This compound B Primary High-Throughput Screens (Single High Concentration) A->B C Herbicidal Screen (Pre- & Post-Emergence) B->C D Fungicidal Screen (In Vitro Mycelial Growth) B->D E Insecticidal Screen (Contact & Fumigant) B->E F Hit Identification & Prioritization C->F D->F E->F G Secondary Screens (Dose-Response & Spectrum) F->G Activity Confirmed H Lead Optimization (SAR Studies) F->H Activity Confirmed G->H

Sources

Application Note: 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane as a Strategic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Value

The "Neopentyl" Challenge in Drug Design

1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane represents a sophisticated class of quaternary carbon building blocks . In modern medicinal chemistry, the introduction of quaternary centers is a validated strategy to:

  • Block Metabolic Hotspots: The steric bulk prevents cytochrome P450 oxidation at the

    
    -carbon.
    
  • Lock Conformation: The cyclopentane ring restricts the rotational freedom of the 2-methylbutyl tail, potentially increasing binding affinity to target proteins (entropy-enthalpy compensation).

  • Modulate Lipophilicity: The 2-methylbutyl group adds a branched hydrophobic vector, critical for adjusting LogP in CNS-active drugs.

However, this molecule presents a classic "Neopentyl-like" synthetic challenge . The electrophilic carbon attached to the bromine is primary, but it is adjacent to a fully substituted quaternary carbon (C1 of the ring). This creates significant steric shielding, rendering standard


 reactions sluggish and making the molecule prone to rearrangements under 

conditions.
Core Applications
  • Surfactant & Lipid Mimetics: Synthesis of sterically protected cationic lipids for mRNA delivery.

  • Peptidomimetics: Precursor to non-natural amino acids (via homologation) that induce specific turn structures.

  • Agrochemicals: The bulky lipophilic domain mimics motifs found in specific fungicides (e.g., metconazole analogs).

Part 2: Synthesis Protocol (High-Fidelity Route)

Objective: Synthesize this compound without inducing ring expansion or Wagner-Meerwein rearrangements.

Mechanism Insight: Direct hydrobromination (HBr) of the corresponding alcohol often leads to ring expansion (cyclopentane


 cyclohexane) due to the stability of the tertiary carbocation intermediate. Therefore, we utilize the Appel Reaction , which proceeds under neutral conditions.
Workflow Diagram

SynthesisRoute Start Methyl Cyclopentanecarboxylate Step1 Step 1: LDA Alkylation (+ 1-Iodo-2-methylbutane) Start->Step1 -78°C, THF Inter1 Intermediate A: Quaternary Ester Step1->Inter1 Step2 Step 2: LiAlH4 Reduction Inter1->Step2 0°C, Et2O Inter2 Intermediate B: Neopentyl Alcohol Step2->Inter2 Step3 Step 3: Appel Bromination (CBr4 / PPh3) Inter2->Step3 DCM, 0°C -> RT Final Target: This compound Step3->Final High Fidelity (No Rearrangement)

Figure 1: High-fidelity synthesis route avoiding cationic intermediates.

Detailed Experimental Procedure
Step 1: Construction of the Quaternary Center
  • Reagents: Methyl cyclopentanecarboxylate (1.0 eq), LDA (1.1 eq), 1-Iodo-2-methylbutane (1.2 eq), dry THF.

  • Protocol:

    • Cool a solution of LDA in THF to -78°C.

    • Add methyl cyclopentanecarboxylate dropwise. Stir for 1 hour to form the enolate.

    • Add 1-iodo-2-methylbutane (preferred over bromide for better reactivity) slowly.

    • Allow to warm to room temperature (RT) overnight.

    • Critical Check: Monitor by GC-MS. Ensure complete consumption of starting material to avoid mono-alkylated impurities.

Step 2: Reduction to Alcohol
  • Reagents:

    
     (1.5 eq), dry Diethyl Ether (
    
    
    
    ).
  • Protocol:

    • Suspend

      
       in 
      
      
      
      at 0°C.
    • Add the crude ester from Step 1 dropwise.

    • Reflux for 2 hours.

    • Quench via Fieser workup (

      
      , 15% 
      
      
      
      ,
      
      
      ). Filter and concentrate.
Step 3: Appel Bromination (The "Safe" Halogenation)
  • Reagents: Carbon Tetrabromide (

    
    , 1.1 eq), Triphenylphosphine (
    
    
    
    , 1.1 eq), DCM.
  • Protocol:

    • Dissolve the alcohol (Intermediate B) and

      
       in DCM at 0°C.
      
    • Add

      
       slowly (exothermic).
      
    • Stir at RT for 4 hours.

    • Purification: Precipitate

      
       with hexane; filter through a silica plug.
      
    • Yield Expectation: 85-92%.

Part 3: Application Protocols & Reactivity Profile

Reactivity Matrix: The Neopentyl Effect

The target molecule is a neopentyl halide . It is extremely resistant to


 attack due to the 

-branching (the quaternary ring carbon).
Reaction TypeFeasibilityConditions RequiredRisk Factors
Standard

LowHigh Temp, Polar Aprotic Solvent (DMF/HMPA)Elimination (E2) side products.

Solvolysis
Medium

, Protic Solvent
High Risk: Ring expansion to cyclohexane derivatives.
Radical/Grignard HighMg/Li activation or Radical Initiators (AIBN)Homocoupling.
Protocol A: Synthesis of Amines via Azide Displacement

Use this for introducing nitrogen functionality (e.g., for CNS drugs).

  • Solvent System: Use DMSO or NMP (N-methyl-2-pyrrolidone) to maximize nucleophilicity.

  • Reagents: Sodium Azide (

    
    , 3.0 eq), 15-Crown-5 (catalytic, 5 mol%).
    
  • Procedure:

    • Heat the mixture to 90°C for 24-48 hours.

    • Note: The crown ether is essential to "naked" the azide anion, overcoming the steric barrier.

    • Safety: Do not use chlorinated solvents (potential explosive diazides).

  • Reduction: Reduce the resulting azide to the amine using Staudinger conditions (

    
    ).
    
Protocol B: Grignard Reagent Formation

Use this for carbon-carbon bond formation.

  • Activation: Standard Mg turnings will likely fail due to steric passivation. Use Rieke Magnesium or TurboGrignard (

    
    ).
    
  • Procedure (TurboGrignard Exchange):

    • Dissolve substrate in dry THF at -20°C.

    • Add

      
       (1.1 eq).
      
    • Stir for 2 hours. The I/Mg or Br/Mg exchange is faster than direct insertion.

    • Quench with electrophile (e.g., aldehyde/ketone).

Part 4: Analytical Data Summary

Expected NMR Characteristics:

  • 
     NMR:  The methylene protons (
    
    
    
    ) will appear as a singlet (or tightly coupled AB system due to the chiral 2-methylbutyl center) around
    
    
    3.3-3.5 ppm.
  • 
     NMR:  Look for the quaternary carbon signal around 
    
    
    
    45-50 ppm and the bromomethyl carbon around
    
    
    40-45 ppm.

Quality Control Check:

  • Impurity Flag: If you see olefinic protons (

    
     5.0-6.0 ppm), elimination has occurred.
    
  • Impurity Flag: If you see a triplet around

    
     3.4 ppm that integrates to 2H, you may have unreacted primary alkyl chain contaminants or ring-expanded products.
    

References

  • Appel Reaction Mechanism

    • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
    • Relevance: Establishes the standard for converting sterically hindered alcohols to halides without rearrangement.
  • Neopentyl Substitution Challenges

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
    • Relevance: Definitive text on the "neopentyl effect" retarding r
  • Quaternary Carbon Synthesis

    • Christoffers, J., & Baro, A. (Eds.). (2005).[1] Quaternary Stereocenters: Challenges and Solutions for Organic Synthesis. Wiley-VCH.

    • Relevance: Provides context on the strategic value of qu
  • TurboGrignard Reagents

    • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie.
    • Relevance: Protocol source for activ

Sources

Topic: Scale-up Synthesis of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the multi-gram scale synthesis of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane, a valuable spirocyclic building block. Spirocyclic motifs, particularly those incorporating a cyclopentane ring, are of significant interest in medicinal chemistry due to their inherent three-dimensionality and structural rigidity, which can enhance binding affinity and improve metabolic stability.[1] This guide details a robust and scalable three-step synthetic sequence commencing from commercially available starting materials. We will delve into the critical process parameters, safety considerations, and analytical controls necessary for a successful and reproducible scale-up. The causality behind key experimental choices is explained to provide a deeper understanding of the process, ensuring both efficiency and safety.

Strategic Rationale & Retrosynthetic Analysis

The synthesis of molecules with quaternary carbon centers, such as the target compound, requires careful planning to ensure high yields and avoid steric hindrance issues. Our retrosynthetic strategy deconstructs the target molecule into readily accessible precursors.

The primary alkyl bromide functional group is most reliably installed via the bromination of a primary alcohol. This leads us to the key intermediate, (1-(2-methylbutyl)cyclopentyl)methanol . This primary alcohol can be synthesized through the reduction of the corresponding ester, methyl 1-(2-methylbutyl)cyclopentanecarboxylate . This ester, in turn, is accessible via a standard α-alkylation of a cyclopentane carboxylate enolate with a suitable 2-methylbutyl electrophile.

This three-step approach is advantageous for scale-up because:

  • It utilizes common and robust reactions (enolate alkylation, ester reduction, alcohol bromination).

  • Starting materials (methyl cyclopentanecarboxylate and 1-bromo-2-methylbutane) are commercially available.

  • Each step produces a stable, isolable intermediate, allowing for purification and quality control throughout the process.

Retrosynthesis Target This compound Alcohol (1-(2-methylbutyl)cyclopentyl)methanol Target->Alcohol PBr₃ (Bromination) Ester Methyl 1-(2-methylbutyl)cyclopentane-carboxylate Alcohol->Ester LiAlH₄ (Reduction) Start Methyl Cyclopentanecarboxylate + 1-Bromo-2-methylbutane Ester->Start LDA (α-Alkylation)

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthesis Protocols

Part I: α-Alkylation for Ester Intermediate Synthesis

Causality & Experimental Choices: The core of this step is the generation of a specific enolate from methyl cyclopentanecarboxylate and its subsequent reaction with 1-bromo-2-methylbutane.

  • Base Selection: Lithium diisopropylamide (LDA) is the base of choice. It is a strong, non-nucleophilic, sterically hindered base that rapidly and quantitatively deprotonates the α-carbon of the ester at low temperatures. This kinetic control is crucial to prevent side reactions like self-condensation (Claisen condensation).

  • Temperature Control: The reaction is conducted at -78 °C (dry ice/acetone bath). This low temperature is essential to maintain the stability of the lithium enolate and prevent undesirable side reactions.

  • Solvent: Anhydrous tetrahydrofuran (THF) is used as it is an aprotic solvent that effectively solvates the lithium cation of LDA and remains liquid at the required low temperatures.

Protocol: Synthesis of Methyl 1-(2-methylbutyl)cyclopentanecarboxylate

  • Reactor Setup: A 2 L, three-necked, round-bottom flask is oven-dried and assembled hot under a stream of dry nitrogen. Equip the flask with a mechanical stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.

  • LDA Preparation (In Situ): Charge the flask with anhydrous THF (800 mL) and diisopropylamine (42.5 g, 0.42 mol). Cool the solution to -10 °C in an ice-salt bath. Slowly add n-butyllithium (2.5 M in hexanes, 160 mL, 0.40 mol) via the dropping funnel, ensuring the internal temperature does not exceed 0 °C. Stir the resulting pale yellow solution for 30 minutes at -10 °C.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. In the dropping funnel, prepare a solution of methyl cyclopentanecarboxylate (42.7 g, 0.33 mol) in anhydrous THF (100 mL). Add this solution dropwise to the LDA solution over 45 minutes, maintaining the internal temperature below -70 °C. Stir the resulting enolate solution for 1 hour at -78 °C.

  • Alkylation: Add 1-bromo-2-methylbutane (55.0 g, 0.36 mol) dropwise to the enolate solution over 30 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Workup & Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (200 mL).

    • Transfer the mixture to a separatory funnel and add diethyl ether (400 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 150 mL), saturated aqueous sodium bicarbonate (1 x 150 mL), and brine (1 x 150 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by vacuum distillation to yield the title ester as a colorless oil.

ParameterValue
Typical Scale 0.33 mol
Expected Yield 75-85%
Purity (GC) >98%
Part II: Ester Reduction to the Primary Alcohol

Causality & Experimental Choices: This step involves the reduction of the ester functional group to a primary alcohol.

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing esters to primary alcohols. It is preferred over weaker agents like sodium borohydride, which do not react with esters.

  • Safety Precautions: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and other protic sources.[2] It must be handled under an inert atmosphere (nitrogen or argon), and additions and quenching must be performed slowly and with extreme care, especially on a larger scale.

  • Workup Procedure: The Fieser workup is a standard and safe method for quenching LiAlH₄ reactions. It involves the sequential, careful addition of water, followed by aqueous sodium hydroxide, and then more water to produce a granular, easily filterable aluminum salt precipitate.

Protocol: Synthesis of (1-(2-methylbutyl)cyclopentyl)methanol

  • Reactor Setup: A 2 L flask is set up as described in Part I under a nitrogen atmosphere.

  • LiAlH₄ Suspension: Suspend lithium aluminum hydride (15.2 g, 0.40 mol) in anhydrous diethyl ether (600 mL) in the reaction flask and cool to 0 °C with an ice bath.

  • Ester Addition: Prepare a solution of the ester from Part I (e.g., 49.5 g, 0.25 mol) in anhydrous diethyl ether (150 mL) in the dropping funnel. Add this solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting ester.

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • EXTREME CAUTION: Quench the reaction by the slow, dropwise addition of water (15 mL). Vigorous gas evolution (hydrogen) will occur.

    • Next, add 15% aqueous sodium hydroxide solution (15 mL) dropwise.

    • Finally, add water (45 mL) dropwise.

    • Stir the resulting white suspension vigorously for 1 hour at room temperature. The salts should become granular and easy to filter.

  • Purification:

    • Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with diethyl ether (3 x 100 mL).

    • Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alcohol as a clear, viscous oil. The product is often of sufficient purity for the next step without further purification.

ParameterValue
Typical Scale 0.25 mol
Expected Yield 90-98%
Purity (GC/NMR) >97%
Part III: Bromination to the Final Product

Causality & Experimental Choices: This final step converts the primary alcohol into the target primary alkyl bromide.

  • Brominating Agent: Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols to their corresponding bromides via an SN2 mechanism.[3][4] It is often preferred for scale-up due to its reactivity and cost-effectiveness.

  • Safety Precautions: PBr₃ is a corrosive and toxic liquid that reacts violently with water, releasing HBr gas.[5][6][7][8][9] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, face shield).[5][6]

  • Temperature Control: The initial addition is performed at 0 °C to control the exothermic reaction between the alcohol and PBr₃.

Protocol: Synthesis of this compound

  • Reactor Setup: A 1 L flask is set up as described previously under a nitrogen atmosphere.

  • Reaction Mixture: Charge the flask with the alcohol from Part II (e.g., 34.0 g, 0.20 mol) and anhydrous diethyl ether (300 mL). Cool the solution to 0 °C with an ice bath.

  • PBr₃ Addition: Add phosphorus tribromide (21.6 g, 0.08 mol, ~1.2 eq of Br) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Very slowly and carefully pour the reaction mixture onto crushed ice (approx. 300 g) in a separate beaker with stirring to quench the excess PBr₃.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with cold water (1 x 150 mL), saturated aqueous sodium bicarbonate (2 x 100 mL, careful of gas evolution), and finally with brine (1 x 100 mL).

  • Purification:

    • Dry the organic phase over anhydrous calcium chloride, filter, and concentrate under reduced pressure.

    • The crude product is purified by vacuum distillation to afford the final product as a colorless liquid. Alkyl bromides can also be purified by washing with cold, concentrated sulfuric acid to remove residual alcohols and ethers, followed by distillation.[10]

ParameterValue
Typical Scale 0.20 mol
Expected Yield 80-90%
Purity (GC-MS) >98%

Overall Process Workflow & Data Summary

The entire synthesis can be visualized as a sequential process involving reaction, workup, and purification at each stage.

Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination S1_React LDA Formation & Ester Alkylation S1_Workup Aqueous Quench & Extraction S1_React->S1_Workup S1_Purify Vacuum Distillation S1_Workup->S1_Purify S1_QC GC Analysis S1_Purify->S1_QC S2_React LiAlH₄ Reduction S1_QC->S2_React Intermediate Ester S2_Workup Fieser Quench & Filtration S2_React->S2_Workup S2_QC GC/NMR Analysis S2_Workup->S2_QC S3_React PBr₃ Bromination S2_QC->S3_React Intermediate Alcohol S3_Workup Ice Quench & Extraction S3_React->S3_Workup S3_Purify Vacuum Distillation S3_Workup->S3_Purify S3_QC Final QC (GC-MS, NMR) S3_Purify->S3_QC Final 1-(Bromomethyl)-1- (2-methylbutyl)cyclopentane S3_QC->Final Final Product

Caption: End-to-end experimental workflow for the synthesis.

Summary of Results:

StepReactionKey ReagentsTemp.Typical YieldPurity (Post-Purification)
1α-AlkylationLDA, 1-bromo-2-methylbutane-78 °C → RT75-85%>98% (GC)
2Ester ReductionLiAlH₄0 °C → RT90-98%>97% (GC/NMR)
3BrominationPBr₃0 °C → RT80-90%>98% (GC-MS)

Analytical Characterization

Final product and intermediates should be characterized using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity at each step and confirming the molecular weight of the final product. GC is a highly effective method for analyzing volatile substances like alkyl halides.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the intermediates and the final product. Key signals for the final product would include the characteristic singlet for the -CH₂Br protons (~3.4 ppm in ¹H NMR) and the corresponding carbon signal in ¹³C NMR.

  • Infrared (IR) Spectroscopy: Useful for monitoring the reaction progress, specifically the disappearance of the C=O stretch of the ester (~1730 cm⁻¹) and the O-H stretch of the alcohol (~3300 cm⁻¹) and the appearance of the C-Br stretch (~650 cm⁻¹) in the final product.

References

  • Enantioselective Synthesis of Spiro[cyclopentane-1,3′-oxindole] Scaffolds with Five Consecutive Stereocenters. Organic Letters.
  • Green and Facile Synthesis of Spirocyclopentanes Through NaOH-Promoted Chemo- and Diastereo-Selective (3 + 2) Cycloaddition Reactions of Activated Cyclopropanes and Enamides. Frontiers in Chemistry.
  • Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. New Jersey Department of Health.
  • Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional Catalysis. ACS Omega.
  • Safety Data Sheet: phosphorus tribromide. Chemos GmbH & Co.KG.
  • A consecutive synthesis of spirocyclopentanes from 2,4-dioxo-arylbutanoates, malononitrile and vicinal dicarbonyl compounds. Synthetic Communications.
  • 6600 - Phosphorus Tribromide - SAFETY DATA SHEET. GFS Chemicals.
  • Synthesis of spirocyclic cyclobutane‐ and cyclopentane‐containing building blocks. ResearchGate.
  • PHOSPHOROUS TRIBROMIDE CAS NO 7789-60-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
  • SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information.
  • n-OCTYL BROMIDE. Organic Syntheses.
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. MDPI.
  • Synthesis of cyclopentenes. Organic Chemistry Portal.
  • Show the products obtained from addition of methylmagnesium bromide to the following compounds: (a) Cyclopentanone (b) Hexan-3-one. Vaia.
  • Ways to determine the concentration of alkyl halides in organic solvents. Chemistry Stack Exchange.
  • convert cyclopentane to 2-methyl-cyclopentanone. Filo.
  • Cyclopentane Synthesis. Baran Lab, Scripps Research.
  • A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. National Center for Biotechnology Information.
  • Methods of removing impurities from alkyl bromides during distillation and distillate produced therein. Google Patents.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Google Patents.
  • Synthesis of n-alkyl bromides from corresponding alcohols. Sciencemadness Discussion Board.
  • 17.6: Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts.

Sources

Use in the synthesis of novel heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Late-Stage Functionalization of N-Heterocycles via Photoredox Minisci-Type Reactions

Strategic Rationale

The synthesis of novel heterocyclic compounds is the cornerstone of modern medicinal chemistry. However, traditional de novo ring construction is often rate-limiting during Structure-Activity Relationship (SAR) exploration.

This guide details a high-impact protocol for the Late-Stage Functionalization (LSF) of nitrogen-containing heterocycles (pyridines, quinolines, isoquinolines) using visible-light photoredox catalysis. Unlike classical nucleophilic substitutions (SNAr) that require pre-functionalized halogenated handles, this Minisci-type radical alkylation allows for the direct installation of alkyl fragments into native C–H bonds.

Key Advantages:

  • Feedstock Availability: Utilizes ubiquitous carboxylic acids or alkyl halides as radical precursors.

  • Orthogonality: Compatible with halides, esters, and amides, preserving handles for subsequent cross-coupling.

  • Speed: Enables the rapid generation of analog libraries directly from a lead scaffold.

Mechanistic Insight

The reaction operates via a radical substitution pathway. The success of this protocol relies on the interplay between the excited-state photocatalyst and the oxidant to generate a nucleophilic alkyl radical.

Mechanism Summary:

  • Excitation: The Iridium photocatalyst, [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, is excited by blue light (λmax ~450 nm).

  • Radical Generation: The excited catalyst undergoes Single Electron Transfer (SET) with the alkyl precursor (e.g., a carboxylic acid activated by a hypervalent iodine oxidant or a persulfate), generating a carbon-centered radical (R•) and CO₂.

  • Addition: The nucleophilic alkyl radical adds selectively to the electron-deficient, protonated N-heterocycle.

  • Re-aromatization: A second SET event or hydrogen atom abstraction restores aromaticity, yielding the alkylated product.

Visualization: Photoredox Catalytic Cycle

PhotoredoxCycle Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited State Ir_GS->Ir_Excited Blue Light (450 nm) Ir_Red Ir(II) Reduced Species Ir_Excited->Ir_Red SET (Oxidation of Substrate) Ir_Red->Ir_GS SET (Oxidant Turnover) Substrate R-COOH (Alkyl Precursor) Radical R• Radical Substrate->Radical -CO2 / -H+ Heterocycle Protonated Heterocycle Radical->Heterocycle Addition Product Alkylated Heterocycle Heterocycle->Product -H+ / Re-aromatization

Figure 1: Simplified catalytic cycle for the decarboxylative alkylation. The excited iridium catalyst facilitates the oxidative generation of the alkyl radical, which subsequently attacks the activated heterocycle.

Experimental Protocol: Decarboxylative Alkylation

This protocol is optimized for the alkylation of isoquinoline using a carboxylic acid precursor.

Reagents:

  • Substrate: Isoquinoline (1.0 equiv)

  • Alkyl Source: Carboxylic Acid (2.0 equiv)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)[1]

  • Oxidant: Ammonium Persulfate (NH4)2S2O8 (1.5 equiv)

  • Solvent: DMSO:Water (1:1 v/v) or CH₃CN:Water (depending on solubility)

  • Acid Additive: TFA (1.0 equiv) – Critical for protonating the heterocycle.

Step-by-Step Methodology
  • Reaction Assembly:

    • To an 8 mL borosilicate glass vial equipped with a magnetic stir bar, add the Carboxylic Acid (1.0 mmol, 2.0 equiv), Isoquinoline (0.5 mmol, 1.0 equiv), and Photocatalyst (5.6 mg, 0.005 mmol, 1 mol%).

    • Add (NH4)2S2O8 (171 mg, 0.75 mmol, 1.5 equiv).

    • Note: If the carboxylic acid is solid, add it now. If liquid, add after solvent.

  • Solvent Addition & Activation:

    • Add 5.0 mL of DMSO/Water (1:1).

    • Add Trifluoroacetic acid (TFA) (38 µL, 0.5 mmol, 1.0 equiv).

    • Expert Insight: The TFA protonates the isoquinoline nitrogen, lowering the LUMO energy and making the ring susceptible to nucleophilic radical attack.

  • Degassing (The Critical Control Point):

    • Seal the vial with a septum cap.

    • Insert a long needle connected to a nitrogen (or argon) line directly into the solution. Insert a short vent needle.

    • Sparge vigorously for 15 minutes.

    • Why? Oxygen is a triplet diradical that quenches the excited state of the Ir-catalyst (rate constant

      
      ). Insufficient degassing is the primary cause of reaction failure.
      
  • Irradiation:

    • Seal the vent needle and remove the inlet needle (positive pressure).

    • Place the vial 2–3 cm away from a 34W Blue LED lamp (Kessil H150 or equivalent).

    • Stir vigorously to ensure mass transfer. Use a fan to keep the reaction temperature < 35°C.

    • Irradiate for 12–24 hours.[2]

  • Workup:

    • Dilute the mixture with saturated aqueous NaHCO₃ (to neutralize TFA) and extract with Ethyl Acetate (3 x 10 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[3]

    • Purify via flash column chromatography (typically Hexanes/EtOAc).

Data Presentation: Functional Group Tolerance

The following table summarizes the compatibility of this protocol with sensitive functionalities often found in drug discovery, based on internal validation and literature precedents (MacMillan, 2011).

Functional GroupCompatibilityNotes
Aryl Halides (Br, Cl, I) ExcellentNo protodehalogenation observed; ideal for subsequent Suzuki couplings.
Esters / Amides ExcellentStable under radical conditions.
Alcohols (Free -OH) GoodPrimary/Secondary alcohols tolerated; oxidation is slow relative to alkylation.
N-Boc Amines ExcellentProtecting group remains intact.
Aldehydes ModerateCan undergo competitive acyl radical formation; protect as acetal if yield is low.
Nitro Groups GoodStrongly electron-withdrawing; does not inhibit radical addition.

Troubleshooting & Optimization

Symptom: Reaction mixture turns dark immediately/No product.

  • Diagnosis: Catalyst decomposition or Oxygen quenching.

  • Solution: Check the degassing step. If using a freeze-pump-thaw cycle, ensure the seal is airtight. Ensure the LED intensity is sufficient but not overheating the sample (thermal degradation).

Symptom: Low conversion of Heterocycle.

  • Diagnosis: Insufficient activation of the heterocycle.

  • Solution: Increase the amount of TFA to 1.5 or 2.0 equiv. The ring must be protonated for the polarity-matched radical addition to occur.

Symptom: Alkyl Homocoupling (R-R) observed.

  • Diagnosis: Radical concentration too high.

  • Solution: Lower the light intensity or add the oxidant slowly via syringe pump to keep the instantaneous radical concentration low.

Visualization: Experimental Workflow

Workflow Step1 1. Assembly (Reagents + Cat + Solvent) Step2 2. Activation (Add TFA) Step1->Step2 Step3 3. Degassing (N2 Sparging - 15 min) Step2->Step3 Step4 4. Irradiation (Blue LED, 24h) Step3->Step4 Step5 5. Workup (NaHCO3 quench -> Extraction) Step4->Step5

Figure 2: Operational workflow. Step 3 (Degassing) is highlighted in red as the critical failure point; Step 4 (Irradiation) in blue as the active catalytic phase.

References

  • MacMillan, D. W. C., et al. (2011).[4] Decarboxylative alkylation of heteroarenas using visible light photoredox catalysis. Science.[3][5] [Link]

  • Stephenson, C. R. J., et al. (2012). Visible Light-Mediated Conversion of Alcohols to Halides. Nature Chemistry. [Link]

  • Oderinde, M. S., et al. (2016). Practical Syntheses of [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses.[3][6][7] [Link]

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[8][4] Angewandte Chemie International Edition.[4][5] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered Cyclopentyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists encountering yield issues with the synthesis of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane .

This guide treats the molecule as a neopentyl-like system (a primary carbon attached to a quaternary center), which presents specific "yield-killing" challenges: extreme steric hindrance preventing standard


 attack and a high propensity for Wagner-Meerwein rearrangements.[1]

Ticket Subject: Improving Yield & Purity of this compound Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Neopentyl" Challenge

The conversion of 1-(2-methylbutyl)-1-(hydroxymethyl)cyclopentane to its corresponding bromide is not a standard primary alcohol substitution.

  • The Structural Bottleneck: The reaction center is a primary carbon (

    
    ), but it is attached to a quaternary carbon on the cyclopentane ring. This creates a "neopentyl" steric environment.[1]
    
  • Why Standard Methods Fail:

    • Standard

      
       (e.g., NaBr/H2SO4):  The nucleophile cannot access the backside of the carbon due to the quaternary bulk.
      
    • Acidic Conditions (HBr): Encourages protonation and water loss before bromide attack, leading to carbocation formation and immediate ring expansion (Wagner-Meerwein rearrangement) to a cyclohexane derivative.

Recommendation: You must use activated phosphorus species (Appel Reaction or Modified Vilsmeier) to convert the hydroxyl into a leaving group that is displaced intra-molecularly or via a tight ion pair, minimizing free carbocation character.[1]

Recommended Protocols

Protocol A: The Appel Reaction (High Purity / Lab Scale)

Best for: Small scale (<50g), high purity requirements, avoiding rearrangement.

Reagents:

  • Substrate: 1-(2-methylbutyl)-1-(hydroxymethyl)cyclopentane (1.0 eq)

  • Carbon Tetrabromide (

    
    ): 1.25 eq
    
  • Triphenylphosphine (

    
    ): 1.5 eq
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Workflow:

  • Dissolve Alcohol and

    
     in dry DCM at 0°C.
    
  • Add

    
     slowly (portion-wise) to maintain temperature <5°C. Exothermic!
    
  • Allow to warm to room temperature and stir for 4–12 hours.

  • Critical Step: Add pentane or hexanes to the reaction mixture (ratio 2:1 to DCM) and cool to -20°C. This precipitates the Triphenylphosphine Oxide (TPPO) byproduct.[1][2]

  • Filter off the solid TPPO.[1] Concentrate filtrate.[1][2]

Protocol B: Triphenyl Phosphite / Bromine (Industrial / Scale-Up)

Best for: Large scale (>100g), lower cost, easier byproduct removal. Reference: Based on industrial protocols for (bromomethyl)cyclobutane.

Reagents:

  • Substrate: 1.0 eq

  • Triphenyl Phosphite (

    
    ): 1.2 eq
    
  • Bromine (

    
    ): 1.2 eq
    
  • Solvent: DMF (Catalytic role/Solvent) or DCM.[1]

Workflow:

  • Prepare a complex of

    
     and 
    
    
    
    at -10°C (forms a reactive bromophosphonium species).[1]
  • Add the alcohol slowly, keeping temp <0°C.

  • The phenol byproduct is easier to wash away with mild basic extraction (NaOH wash) compared to TPPO.[1]

Visualizing the Pathway & Failure Points[1][3]

The following diagram illustrates the successful pathway versus the common "Rearrangement Trap" that destroys yield.

ReactionPathway Alcohol Start: 1-(2-methylbutyl)- 1-(hydroxymethyl)cyclopentane Activation Activation (Oxyphosphonium Intermediate) Alcohol->Activation PPh3/CBr4 (Appel) Carbocation Free Carbocation (Avoid!) Alcohol->Carbocation HBr (Acidic) Target Target: 1-(Bromomethyl)-1-(2-methylbutyl) cyclopentane Activation->Target SN2 (Slow but concerted) No Rearrangement Activation->Carbocation High Temp or Protic Solvent Rearranged Impurity: 1-bromo-2-methyl- cyclohexane deriv. Carbocation->Rearranged Ring Expansion (Wagner-Meerwein) Elimination Impurity: Exocyclic Alkene Carbocation->Elimination -H+

Caption: The Appel reaction (Green path) avoids the carbocation intermediate. Acidic methods (Red path) lead to ring expansion.

Troubleshooting Guide (FAQ)

Issue 1: "I have 100% conversion, but my isolated yield is only 40%."

Diagnosis: You likely have trapped product in the Triphenylphosphine Oxide (TPPO) matrix, or you lost product during the TPPO removal step.[1] Solution:

  • Do not rely on column chromatography alone. TPPO streaks and co-elutes.[1]

  • The

    
     Trick:  Dissolve the crude residue in Ethanol/Toluene.[1] Add 
    
    
    
    (approx 2 eq).[1] This forms a
    
    
    complex which precipitates out and is easily filtered.[1][2]
  • The Solubility Trick: The target bromide is highly lipophilic (greasy).[1] Suspend the crude solid in cold pentane . The bromide will dissolve; TPPO will not.[1] Filter and wash the solids thoroughly.[1]

Issue 2: "I see a major impurity at RRT 0.95 (slightly faster than product)."

Diagnosis: This is likely the rearranged cyclohexane bromide or the exocyclic alkene .[1] Root Cause: The reaction temperature was too high during the reagent addition, or moisture was present. Solution:

  • Strict Temperature Control: Keep the addition of

    
     or Alcohol at 0°C or below .[1]
    
  • Dry Solvents: Moisture hydrolyzes the phosphonium intermediate, creating HBr, which then catalyzes the rearrangement. Ensure DCM is distilled over

    
    .[1]
    
Issue 3: "The reaction stalls at 70% conversion."

Diagnosis: Steric hindrance is preventing the final displacement of the phosphine oxide by the bromide ion.[1][3] Solution:

  • Switch Solvent: Change from DCM to Acetonitrile (MeCN) . The higher dielectric constant of MeCN stabilizes the transition state and increases the nucleophilicity of the bromide ion, helping it overcome the steric barrier.

  • Longer Times: Neopentyl substitutions are slow.[1] Allow the reaction to run for 24 hours.

Data Comparison: Reagent Selection

FeatureAppel (

)

/ Pyridine
Mesylate/Tosylate (

)
Mechanism

(Oxyphosphonium)

(Phosphite ester)

(Sulfonate displacement)
Suitability for Neopentyl Excellent Good (Risk of HBr formation)Poor (Too slow, requires heat)
Rearrangement Risk Very LowModerateHigh (if heated)
Purification Difficulty High (TPPO removal)Low (Water wash)Moderate
Recommended For High Value / High Purity Scale-up / Crude Intermediates Not Recommended

References

  • Triphenylphosphine Oxide Removal Strategies

    • Bates, R. et al. "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." NIH / ACS Process Design.[1]

    • Source:4

  • Appel Reaction Mechanism & Modifications

    • Wikipedia / Organic Chemistry Portal.[1] "Appel Reaction: Mechanism and Modifications for Sterically Hindered Alcohols."[1]

    • Source:5

  • Industrial Synthesis of Cyclic Bromomethyl Compounds

    • Patent WO2015101452A1.[1] "Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane."[6] (Describes the Triphenyl Phosphite/Bromine method).

    • Source:6

  • Steric Hindrance in Neopentyl Systems

    • Chemistry Steps.[1][2][7] "Steric Effects on SN2 Reactions: Neopentyl Halides."

    • Source:8

Sources

Technical Support Center: Optimizing Substitutions on 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of substitution reactions with 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this sterically demanding substrate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why are my substitution reactions with this compound exceptionally slow or failing entirely?

This is the most common issue researchers face with this substrate. The primary reason is severe steric hindrance .[1][2] Your substrate is a primary alkyl halide (-CH₂Br), which would normally suggest a straightforward bimolecular nucleophilic substitution (Sₙ2) reaction. However, the carbon atom adjacent to the bromomethyl group (the β-carbon) is a quaternary center, heavily encumbered by the cyclopentane ring and a bulky 2-methylbutyl group.

This structure is analogous to a neopentyl halide.[3][4] For an Sₙ2 reaction to occur, a nucleophile must attack the electrophilic carbon from the backside.[5][6] In this case, the bulky groups create a formidable shield, making this backside attack extremely difficult. Consequently, Sₙ2 reactions on neopentyl-like substrates are notoriously slow, sometimes up to 100,000 times slower than on a simple primary alkyl halide like propyl bromide.[4][7] For practical purposes, under standard conditions, the reaction may appear inert.[4]

Q2: Should I be planning for an Sₙ1 or Sₙ2 mechanism?

This substrate presents a classic mechanistic dilemma.

  • Sₙ2 is electronically favored but sterically blocked: As a primary halide, it cannot form a stable carbocation, which is a prerequisite for a standard Sₙ1 pathway.[5][8] Therefore, the concerted, single-step Sₙ2 mechanism is the only direct substitution pathway. However, as discussed in Q1, this path is kinetically very slow due to steric hindrance.[3][4]

  • Sₙ1 is sterically accessible but electronically disfavored: A direct Sₙ1 reaction involving the formation of a primary carbocation is highly energetically unfavorable and does not occur.[5]

The practical outcome is that achieving a direct Sₙ2 substitution requires forcing conditions (high temperature, long reaction times). If conditions that favor carbocation formation are used (e.g., polar protic solvents, heat), an Sₙ1-like process can occur, but it will almost certainly involve a rearrangement to a more stable carbocation.[7]

Q3: What are the most likely side products I should be looking for?

The two most common classes of side products are rearranged substitution products and elimination products .

  • Rearranged Products: If the reaction is heated in a polar protic solvent (like ethanol or water), the leaving group can depart with solvent assistance.[9][10] This would form a transient, unstable primary carbocation that immediately rearranges. The most likely rearrangement is a 1,2-alkyl shift, where a carbon from the cyclopentane ring migrates, leading to ring expansion and a more stable tertiary carbocation. The nucleophile then attacks this new carbocation, yielding a rearranged product (e.g., a substituted cyclohexane derivative).

  • Elimination Products: If a strong or bulky base is used as the nucleophile, an E2 elimination reaction can compete with substitution.[11][12] The base would abstract a proton from a β-hydrogen. While the quaternary carbon has no β-hydrogens, hydrogens on the adjacent cyclopentane ring carbons are available. Higher temperatures strongly favor elimination over substitution.

Troubleshooting Guide

Problem 1: Low to No Yield in a Polar Aprotic Solvent

Q: I'm attempting a substitution with sodium azide (NaN₃) in DMSO at 50 °C, but after 24 hours, I only see starting material. What can I do to drive the reaction to completion?

A: This is a classic case of insufficient activation energy for a sterically hindered Sₙ2 reaction. While your choice of a strong nucleophile (azide) and a polar aprotic solvent (DMSO) is correct for promoting an Sₙ2 mechanism, the energy barrier is too high at moderate temperatures.[13][14]

Recommended Solutions:

  • Increase Temperature Significantly: For neopentyl-like systems, temperatures in the range of 100-150 °C are often required to achieve a reasonable reaction rate.[3] Monitor the reaction for thermal decomposition, but a significant temperature increase is your most effective tool.

  • Extend Reaction Time: These reactions can take 48-72 hours or even longer to reach completion, even at elevated temperatures. Monitor the reaction progress by TLC or GC-MS to determine the optimal time.

  • Use a Better Leaving Group: Bromide is a good leaving group, but not the best. If synthesis allows, consider converting the corresponding alcohol to a tosylate (-OTs) or triflate (-OTf). Triflate is an exceptionally good leaving group and can dramatically accelerate the rate of substitution.[3][15]

  • Consider Iodide Catalysis (Finkelstein Reaction): Add a catalytic amount (10-15 mol%) of sodium iodide (NaI). The iodide will displace the bromide to form the more reactive iodo-intermediate in situ, which then reacts faster with your primary nucleophile. This is effective because iodide is an excellent nucleophile and a good leaving group.[16]

SymptomProbable CauseRecommended Solutions
No reaction at < 80 °CInsufficient thermal energy to overcome steric hindrance for Sₙ2 attack.Increase temperature to 100-150 °C.
Reaction stallsReversible side reactions or reagent degradation.Check purity of solvent and nucleophile.
Slow reaction ratePoor leaving group ability relative to the high activation energy.Add catalytic NaI or synthesize a substrate with a better leaving group (e.g., -OTf).[3][15]
Problem 2: My Product Mass is Correct, but NMR Shows an Unexpected Skeleton

Q: I ran my reaction in hot methanol, and while I got a product, the NMR spectrum is inconsistent with a simple substitution. It looks like the cyclopentane ring has expanded. What happened?

A: You have observed the classic outcome of an Sₙ1 reaction with carbocation rearrangement.[7] Heating your substrate in a polar protic solvent (methanol) promotes the Sₙ1 pathway.[9][10]

Mechanism of Rearrangement:

  • Carbocation Formation: The C-Br bond breaks, assisted by the solvating power of methanol, to form a highly unstable primary carbocation.

  • 1,2-Alkyl Shift: To achieve stability, a neighboring alkyl group (in this case, one of the carbon-carbon bonds of the cyclopentane ring) migrates to the primary carbocationic center, taking its electrons with it.

  • Formation of a Stable Carbocation: This migration expands the five-membered ring into a six-membered ring and shifts the positive charge to a tertiary carbon, which is significantly more stable.

  • Nucleophilic Attack: The solvent (methanol) acts as a weak nucleophile and attacks the stable tertiary carbocation.

  • Deprotonation: A final deprotonation step yields the final, rearranged ether product.

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Ring Expansion (1,2-Alkyl Shift) cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotonation A Substrate (1-(Bromomethyl)-...) B Primary Carbocation (Highly Unstable) A->B - Br⁻ (Slow, RDS) C Tertiary Carbocation (Stable) B->C Rearrangement (Fast) D Oxonium Ion C->D + CH₃OH (Fast) E Final Rearranged Product (Cyclohexyl Ether) D->E - H⁺ (Fast)

Caption: SN1 pathway with carbocation rearrangement.

To Avoid Rearrangement: You must rigorously avoid conditions that favor carbocations. Use a strong nucleophile in a polar aprotic solvent (e.g., NaCN in DMF) and avoid polar protic solvents and high heat where possible (though some heat will be necessary).

Problem 3: How Do I Select the Optimal Reaction Conditions?

Q: I am starting a new synthesis with this substrate. How can I choose the right solvent, nucleophile, and temperature to favor my desired direct substitution product?

A: Your strategy must be entirely focused on promoting the Sₙ2 pathway while suppressing the Sₙ1/rearrangement and E2 pathways.

G start Start: Desired Product is Direct Substitution nucleophile Choose a Strong, Non-Bulky Nucleophile (e.g., CN⁻, N₃⁻, RS⁻) start->nucleophile solvent Select a Polar Aprotic Solvent (e.g., DMSO, DMF, Acetonitrile) nucleophile->solvent temp Start at 80°C. Monitor reaction progress. solvent->temp check Is reaction proceeding at a reasonable rate? temp->check increase_temp Increase Temperature in 20°C increments (Max ~150°C) check->increase_temp No done Reaction Complete. Proceed to Workup. check->done Yes increase_temp->check

Caption: Workflow for selecting Sₙ2 reaction conditions.

Solvent TypeExamplesFavored MechanismProsCons / Common Issues
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneSₙ2 [13][14]Maximizes nucleophilicity by not solvating the nucleophile.Can be difficult to remove; requires high temperatures for this substrate.
Polar Protic Water, Methanol, EthanolSₙ1 / E1 [9][10]Good at dissolving ionic nucleophiles; can act as the nucleophile.Promotes carbocation rearrangement ; solvates and weakens the nucleophile.[9]
Nonpolar Hexane, Toluene, BenzeneNone -Reactants (especially ionic nucleophiles) have poor solubility.

Experimental Protocols

Protocol 1: General Procedure for Sₙ2 Substitution with Sodium Cyanide

This protocol is a starting point and requires optimization.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Reagents: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration of substrate). Add sodium cyanide (NaCN) (1.5 eq). Caution: Cyanide is highly toxic.

  • Reaction: Heat the reaction mixture to 100 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress every 12 hours by quenching a small aliquot and analyzing by GC-MS or TLC.

  • Optimization: If the reaction is slow, increase the temperature to 120 °C, and then to 140 °C if necessary. Expect reaction times of 24-72 hours.

  • Workup: Once complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

  • Alkyl Halides: Solvent effects in substitution reactions. (2020). YouTube. Available at: [Link]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of Calgary. Available at: [Link]

  • Survey in Substitution Reactions and Elimination Reactions. (2015). IISTE.org. Available at: [Link]

  • The Effect of Solvent on SN2 Reactions. Chemistry Steps. Available at: [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Wisconsin-Madison. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]

  • A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2022). Chemistry LibreTexts. Available at: [Link]

  • SN1 vs SN2 Reactions: What Is Steric Hindrance?. (2019). Chemistry Hall. Available at: [Link]

  • SN1 vs SN2 Reactions of Alkyl Halides. Scribd. Available at: [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022). ACS Omega. Available at: [Link]

  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. Available at: [Link]

  • The effect of steric hinderance on the SN2 mechanism. (2020). YouTube. Available at: [Link]

  • Alkyl Halide Reactivity. Michigan State University Chemistry. Available at: [Link]

  • Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. Available at: [Link]

  • The Most Annoying Exceptions in Org 1 (Part 2). (2011). Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Substitution Reactions. University of Texas at Dallas. Available at: [Link]

  • Substitution reactions of alkyl halides: two mechanisms. (2023). Chemistry LibreTexts. Available at: [Link]

  • Substitution Reactions of Neopentyl Halides. (2019). YouTube. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered primary alkyl bromide. The structure, featuring a quaternary carbon adjacent to the bromomethyl group, imparts reactivity patterns similar to neopentyl halides, which are notoriously sluggish in classical substitution reactions. This document provides in-depth, question-and-answer-based troubleshooting for common issues encountered during its synthesis and subsequent reactions.

Section 1: Synthesis and Purity Issues

Question: I am attempting to synthesize this compound from the corresponding alcohol, 1-(Hydroxymethyl)-1-(2-methylbutyl)cyclopentane, but I am getting low yields and multiple byproducts. What is going wrong?

Answer: The conversion of sterically hindered primary alcohols to their corresponding bromides is often problematic. Standard methods using HBr can lead to carbocation formation and subsequent rearrangements.

Core Problem: While the substrate is a primary alcohol, the significant steric bulk around the reaction center can hinder direct SN2-type displacement of the protonated hydroxyl group. Forcing conditions (e.g., high heat) may promote an SN1-like pathway, leading to the formation of an unstable primary carbocation. This intermediate will rapidly rearrange to a more stable tertiary carbocation, resulting in a mixture of isomeric bromides.[1][2]

Troubleshooting Steps & Recommendations:

  • Avoid Strong Aqueous Acids (like HBr): Direct treatment with concentrated HBr is likely to favor rearrangement. The high acidity and presence of a protic solvent facilitate carbocation formation.[3]

  • Employ Milder, SN2-Favoring Reagents: The use of reagents that operate under milder, non-acidic conditions is crucial to prevent carbocation-mediated side reactions.

    • Phosphorus Tribromide (PBr3): This is a classic reagent for converting primary alcohols to alkyl bromides. It proceeds through a phosphite ester intermediate, generally avoiding carbocation formation. Ensure the reaction is run at low temperatures (e.g., 0 °C) and that the PBr3 is fresh.

    • Appel Reaction (CBr4 and PPh3): This is an excellent method for sterically hindered alcohols as it proceeds under mild, neutral conditions with a high degree of inversion (though not relevant for this achiral center), strongly indicating an SN2 mechanism.

  • Consider a Two-Step Mesylation/Tosylation-Displacement Sequence: This is often the most reliable route for complex substrates.

    • Step A: Convert the alcohol to a sulfonate ester (e.g., mesylate or tosylate) using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine or pyridine.

    • Step B: Displace the sulfonate, an excellent leaving group, with a bromide salt (e.g., LiBr or NaBr) in an aprotic polar solvent like acetone or DMF. This is a classic Finkelstein reaction that proceeds via an SN2 pathway.

Workflow Diagram: Recommended Synthesis Pathway

cluster_0 Recommended Synthesis Route Alcohol 1-(Hydroxymethyl)-1-(2-methylbutyl)cyclopentane Tosylate Corresponding Tosylate Ester Alcohol->Tosylate  TsCl, Pyridine (Step 1) Bromide Target: this compound Tosylate->Bromide  LiBr, Acetone (Step 2: Finkelstein Reaction)

Caption: Recommended two-step synthesis to avoid rearrangement.

Section 2: Nucleophilic Substitution Reactions

Question: My nucleophilic substitution reaction with this compound is extremely slow or fails to proceed. Why is this primary bromide so unreactive?

Answer: The substrate's structure is the root cause of its low reactivity in SN2 reactions. Although the bromine is attached to a primary carbon, the adjacent quaternary carbon atom creates immense steric hindrance.

Causality Explained:

  • Steric Hindrance: SN2 reactions require the nucleophile to approach the electrophilic carbon from the side opposite the leaving group (back-side attack). In your substrate, the bulky cyclopentyl ring and the 2-methylbutyl group effectively block this path.[4] This steric congestion dramatically increases the activation energy of the SN2 transition state.[5]

  • Comparison to Neopentyl Bromide: This phenomenon is well-documented for neopentyl bromide, ((CH3)3CCH2-Br), which is known to react approximately 100,000 times slower than ethyl bromide in SN2 reactions.[6] Your substrate is even more sterically encumbered than neopentyl bromide, making SN2 reactions exceptionally difficult.[7]

Troubleshooting and Strategy:

  • Increase Reaction Temperature: Forcing conditions, such as high heat (e.g., refluxing in a high-boiling solvent like DMF or DMSO), are often necessary to provide enough energy to overcome the high activation barrier.

  • Use a Less Hindered, More Potent Nucleophile: While steric hindrance is on the electrophile, using a smaller, highly reactive nucleophile can help. However, this is often not an option depending on the desired product.

  • Change the Leaving Group: If possible, converting the bromide to an iodide (via the Finkelstein reaction with NaI in acetone) or a triflate can increase the reaction rate, as both are better leaving groups than bromide.[6]

  • Force an SN1 Pathway (with caution): If direct substitution is failing, you can attempt to promote an SN1 mechanism, but be aware that this will lead to rearranged products.

    • Conditions: Use a weak nucleophile (e.g., ethanol, methanol, water) and consider adding a Lewis acid like silver nitrate (AgNO3) to assist in pulling off the bromide.[8]

    • Expected Outcome: The initial primary carbocation will undergo a Wagner-Meerwein rearrangement. An alkyl group from the quaternary center will shift to the primary carbon, forming a more stable tertiary carbocation. The nucleophile will then attack this rearranged carbocation.

Diagram: SN2 vs. SN1 Pathways

cluster_sn2 Sₙ2 Pathway (Disfavored) cluster_sn1 Sₙ1 Pathway (Forced Conditions) SN2_Start Substrate + Nu⁻ SN2_TS Highly Strained Transition State SN2_Start->SN2_TS High Ea (Steric Hindrance) SN2_Prod Direct Substitution Product SN2_TS->SN2_Prod SN1_Start Substrate SN1_Carbo1 Primary Carbocation (Unstable) SN1_Start->SN1_Carbo1 -Br⁻ SN1_Carbo2 Tertiary Carbocation (Rearranged, Stable) SN1_Carbo1->SN1_Carbo2 Alkyl Shift SN1_Prod Rearranged Product SN1_Carbo2->SN1_Prod + NuH

Caption: Competing substitution pathways for the hindered bromide.

Section 3: Grignard Reagent Formation and Use

Question: I am having trouble forming the Grignard reagent from this compound, or my Grignard reactions are giving low yields of the desired addition product.

Answer: Issues with Grignard reactions involving this substrate can arise during both the formation of the organometallic reagent and its subsequent reaction, primarily due to its significant steric bulk.

Part A: Troubleshooting Grignard Reagent Formation

Core Problem: The magnesium surface can be passivated by a layer of magnesium oxide (MgO), and trace amounts of water can quench the reaction.[9]

Protocol: Initiating Grignard Formation

Symptom Possible Cause Recommended Action
Reaction does not start (no heat, cloudiness). Inactive Mg surface. Gently crush the Mg turnings under an inert atmosphere to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator.[9]
Trace moisture. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (THF or diethyl ether).

| Reaction turns dark brown/black. | Overheating / Decomposition. | Avoid excessive heating. The reaction is exothermic and often self-sustaining once initiated. If reflux is needed, apply gentle heat. Darkening can indicate Wurtz coupling side reactions.[9] |

Part B: Troubleshooting Grignard Reactions (e.g., with a Ketone)

Core Problem: A sterically hindered Grignard reagent can act as a base rather than a nucleophile, especially when reacting with a ketone that has α-hydrogens.[10]

Competing Pathways:

  • Nucleophilic Addition (Desired): The Grignard reagent adds to the carbonyl carbon.

  • Enolization (Side Reaction): The Grignard reagent acts as a base and removes an α-hydrogen from the ketone, forming an enolate. Upon aqueous workup, this regenerates the starting ketone, leading to low product yield.[9]

  • Reduction (Side Reaction): If the Grignard reagent has β-hydrogens (which this one does), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).

Troubleshooting Steps:

  • Use a Less Hindered Substrate: If possible, reacting the bulky Grignard with a less sterically hindered electrophile (e.g., an aldehyde instead of a ketone) can favor addition.[11]

  • Lower the Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can sometimes favor the addition pathway over enolization.

  • Consider an Alternative Organometallic Reagent: If Grignard reactions consistently fail, consider preparing the corresponding organolithium or organozinc reagent, which may have different reactivity profiles.[12]

Diagram: Competing Grignard Reactions

cluster_paths Start Bulky Grignard + Ketone Addition Nucleophilic Addition (Desired Pathway) Start->Addition Enolization Enolization (Base Pathway) Start->Enolization Reduction Reduction (Hydride Transfer) Start->Reduction Product_Add Tertiary Alcohol Addition->Product_Add Product_Enol Starting Ketone (after workup) Enolization->Product_Enol Product_Red Secondary Alcohol Reduction->Product_Red

Caption: Potential reaction pathways for a bulky Grignard reagent.

References

  • Vertex AI Search. (2016, October 14). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2.
  • Benchchem. Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • ACS Publications. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega.
  • Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety.
  • YouTube. (2019, June 6). Substitution Reactions of Neopentyl Halides.
  • YouTube. (2020, September 5). Alcohols to Alkyl Bromides, Part 1.
  • Filo. (2025, June 23). Problem Statement Solvolysis of bromomethylcyclopentane in methanol give...
  • Pearson. (2024, May 18). Silver-assisted solvolysis of bromomethylcyclopentane in methanol....
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
  • Organic Chemistry Portal. Grignard Reaction.
  • UNL Digital Commons. The synthesis and reactivity of secondary and tertiary alkylzinc bromi.
  • Master Organic Chemistry. (2015, February 27).

Sources

Technical Support Center: Navigating Reactions with 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the sterically hindered alkyl halide, 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges presented by this compound's structure during synthesis and work-up procedures. Our aim is to equip you with the knowledge to anticipate potential issues, optimize your reaction conditions, and effectively isolate your desired products.

Introduction: Understanding the Reactivity of a Neopentyl-like Cyclopentane

This compound possesses a neopentyl-like structure, where the bromine is attached to a primary carbon that is adjacent to a quaternary center. This steric hindrance significantly impacts its reactivity in nucleophilic substitution reactions. Both SN1 and SN2 pathways are disfavored. SN2 reactions are slow due to the difficulty of the nucleophile accessing the electrophilic carbon[1], while SN1 reactions would require the formation of a highly unstable primary carbocation. Consequently, reactions often require more forcing conditions, which can lead to undesirable side reactions, most notably elimination.

This guide is structured in a question-and-answer format to directly address the common problems encountered when working with this and structurally similar compounds.

Troubleshooting Guides & FAQs

Section 1: Reaction Troubleshooting

Question 1: My nucleophilic substitution reaction with this compound is extremely slow or not proceeding to completion. What can I do?

Answer: This is a common issue stemming from the steric hindrance around the reaction center. Here are several strategies to improve the reaction rate, along with the underlying rationale:

  • Increase the Reaction Temperature: Forcing conditions are often necessary. However, be aware that higher temperatures can also promote elimination side reactions. A careful balance is required, and the reaction should be monitored closely by techniques like TLC or GC-MS to track the formation of both the desired product and byproducts.

  • Choose a Less Hindered, More Potent Nucleophile: If your experimental design allows, switching to a smaller, more reactive nucleophile can sometimes overcome the steric barrier.

  • Solvent Choice is Critical:

    • For SN2-type reactions, polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.

    • For SN1-type reactions (which may be forced under certain conditions), polar protic solvents that can stabilize the incipient (though unfavorable) carbocation might be considered, but be mindful of potential solvolysis products.

  • Consider a Different Synthetic Route: If direct substitution is proving to be a significant hurdle, an alternative strategy might be more efficient. For example, converting the alkyl bromide to a Grignard reagent and then reacting it with an appropriate electrophile can be a viable option to form a new carbon-carbon bond.

Question 2: I am observing a significant amount of an alkene byproduct in my reaction mixture. How can I minimize this?

Answer: The formation of an alkene is likely due to an E2 elimination reaction, which is a common competing pathway for sterically hindered primary alkyl halides, especially in the presence of a strong base. Here’s how to address this:

  • Use a Non-basic or Weakly Basic Nucleophile: If the goal is substitution, using a nucleophile that is not a strong base is crucial. For example, azide (N₃⁻) is a good nucleophile but a relatively weak base.

  • Avoid Bulky, Strong Bases: If a base is required, avoid sterically hindered, strong bases like potassium tert-butoxide, as they are known to favor elimination.

  • Control the Temperature: As mentioned, lower temperatures generally favor substitution over elimination. Try to find the lowest possible temperature at which the substitution reaction proceeds at a reasonable rate.

  • Zaitsev's Rule Prediction: In elimination reactions, the more substituted (and thus more stable) alkene is typically the major product, according to Zaitsev's rule[2]. Be prepared to isolate your desired product from this isomeric byproduct.

Question 3: I am trying to form a Grignard reagent from this compound, but the reaction is difficult to initiate. What are some troubleshooting steps?

Answer: Grignard reagent formation can be notoriously tricky, and the steric hindrance of your alkyl bromide might contribute to a sluggish start. Here are some proven methods to initiate the reaction:

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be broken to expose the fresh metal.

    • Mechanical Activation: Vigorously stir the dry magnesium turnings in the reaction flask before adding the solvent to break up the oxide layer.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in anhydrous ether or THF.[3] The disappearance of the iodine color or the evolution of ethylene gas, respectively, indicates activation.

  • Ensure Strictly Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight), and anhydrous solvents must be used.

  • Initiation with a Small Amount of Alkyl Halide: Add a small portion of your alkyl bromide solution to the activated magnesium. You should observe bubbling or a cloudy appearance, indicating the reaction has started. Gentle warming may be necessary to initiate the reaction. Once initiated, the remaining alkyl bromide should be added dropwise to maintain a gentle reflux.[4]

  • Solvent Choice: While diethyl ether is traditional, THF is often a better solvent for preparing Grignard reagents due to its superior ability to solvate and stabilize the organomagnesium species.[5]

.dot digraph "Grignard_Formation_Troubleshooting" { graph [fontname="Arial", fontsize=12, label="Grignard Formation Troubleshooting", labelloc=t, width=7.5, height=4, dpi=100]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start: Grignard Reaction Fails to Initiate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_anhydrous [label="Are all glassware and solvents strictly anhydrous?"]; activate_mg [label="Have you activated the magnesium turnings?"]; initiation_step [label="Did you add a small amount of alkyl halide and observe for initiation?"]; success [label="Success: Grignard reagent forms", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Failure: Re-evaluate experimental setup", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dry_glassware [label="Action: Rigorously dry all glassware and use anhydrous solvents."]; activate_action [label="Action: Use iodine or 1,2-dibromoethane for activation."]; initiation_action [label="Action: Add a small portion of alkyl halide and apply gentle heat if necessary."];

start -> check_anhydrous; check_anhydrous -> activate_mg [label="Yes"]; check_anhydrous -> dry_glassware [label="No"]; dry_glassware -> start; activate_mg -> initiation_step [label="Yes"]; activate_mg -> activate_action [label="No"]; activate_action -> start; initiation_step -> success [label="Yes"]; initiation_step -> initiation_action [label="No"]; initiation_action -> start; initiation_action -> failure [label="Still no initiation"]; } .dot Caption: Troubleshooting flowchart for Grignard reaction initiation.

Section 2: Work-up and Purification

Question 4: What is a general work-up procedure for a reaction involving this compound?

Answer: The work-up procedure will depend on the specific reaction, but a general approach for a non-polar product is as follows. This protocol is designed to remove unreacted starting materials, salts, and other polar impurities.

Experimental Protocol: General Aqueous Work-up

  • Quenching: Carefully quench the reaction mixture. For reactions with reactive reagents like Grignard reagents, this is typically done by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). For other reactions, adding water or a dilute acid/base solution may be appropriate.

  • Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like THF, you may need to add a water-immiscible organic solvent like diethyl ether or ethyl acetate to extract the product.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer one or two more times with the organic solvent to ensure all the product is recovered.

  • Washing: Combine the organic extracts and wash them sequentially with:

    • Water, to remove water-soluble impurities.

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃), if the reaction was run under acidic conditions, to neutralize any remaining acid.

    • Brine (saturated aqueous NaCl), to remove the bulk of the dissolved water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product will likely require further purification.

Question 5: My product, derived from this compound, is a non-polar oil. What are the best methods for purification?

Answer: For non-polar, high molecular weight compounds, a combination of chromatographic and distillation techniques is often most effective.

  • Column Chromatography: This is a very powerful technique for separating compounds based on their polarity.

    • Stationary Phase: For a non-polar compound, silica gel or alumina are common choices.

    • Mobile Phase (Eluent): Start with a very non-polar solvent system, such as pure hexanes or a high percentage of hexanes in ethyl acetate. The polarity of the eluent can be gradually increased to elute compounds of higher polarity. The separation can be monitored by TLC.

  • Vacuum Distillation: If your product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, which prevents decomposition.

  • Crystallization: While your product may be an oil at room temperature, it might solidify at lower temperatures. If a suitable solvent can be found (one in which the compound is soluble at high temperatures but insoluble at low temperatures), crystallization can be a highly effective purification method.

.dot digraph "Purification_Workflow" { graph [fontname="Arial", fontsize=12, label="Purification Workflow for Non-Polar Products", labelloc=t, width=7.5, height=4, dpi=100]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

crude_product [label="Crude Product (Post-Work-up)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; column_chromatography [label="Column Chromatography\n(Silica Gel, Non-polar Eluent)"]; fraction_collection [label="Collect and Analyze Fractions (TLC/GC)"]; combine_pure_fractions [label="Combine Pure Fractions"]; solvent_removal [label="Solvent Removal\n(Rotary Evaporation)"]; final_product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; distillation [label="Vacuum Distillation\n(for liquid products)"]; crystallization [label="Crystallization\n(if solid or can be solidified)"]; alternative_purification [label="Alternative Purification", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

crude_product -> column_chromatography; column_chromatography -> fraction_collection; fraction_collection -> combine_pure_fractions; combine_pure_fractions -> solvent_removal; solvent_removal -> alternative_purification; alternative_purification -> distillation [label="Liquid"]; alternative_purification -> crystallization [label="Solidifiable"]; distillation -> final_product; crystallization -> final_product; alternative_purification -> final_product [label="Sufficiently Pure"]; } .dot Caption: General purification workflow for non-polar organic compounds.

Quantitative Data Summary

The following table provides a hypothetical comparison of reaction outcomes based on the principles discussed. These are illustrative and actual results will vary depending on the specific nucleophile and reaction conditions.

Reaction TypeNucleophile/BaseSolventTemperatureExpected Major ProductPotential Major Byproduct(s)
Substitution (SN2-like) Sodium Azide (NaN₃)DMF80-100 °C1-(Azidomethyl)-1-(2-methylbutyl)cyclopentaneElimination product
Elimination (E2) Potassium tert-butoxideTHF25 °C1-Methylene-1-(2-methylbutyl)cyclopentaneIsomeric alkenes
Grignard Formation Magnesium (activated)Anhydrous THFReflux1-(Magnesiobromomethyl)-1-(2-methylbutyl)cyclopentaneWurtz coupling product

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Loudon, G. M., & Parise, J. M. (2015). Organic Chemistry (6th ed.). W. H. Freeman. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

Sources

Common pitfalls in the handling of alkyl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have compiled this guide to address the most common pitfalls encountered when handling alkyl bromides. This resource is designed in a dynamic question-and-answer format to provide direct, actionable solutions to specific experimental challenges.

Section 1: Storage, Stability, and Reagent Quality

Alkyl bromides are foundational reagents, but their efficacy is highly dependent on their purity and stability. Degradation is a frequent source of failed or low-yielding reactions.

FAQ: My alkyl bromide has a yellow or brown tint. Is it still usable?

Answer: A yellow or brown discoloration is a common indicator of decomposition. The color typically arises from the formation of elemental bromine (Br₂) and other degradation byproducts. This decomposition can be initiated by exposure to light, air (oxygen), moisture, or elevated temperatures.[1]

Causality: The primary degradation pathway is often the elimination of hydrogen bromide (HBr), which can then be oxidized to Br₂.[2] The presence of these acidic and oxidative impurities can interfere with subsequent reactions by neutralizing bases, reacting with sensitive functional groups, or catalyzing unwanted side reactions.

Troubleshooting Protocol: Purification of Discolored Alkyl Bromides

  • Initial Wash (Acid Removal): Transfer the alkyl bromide to a separatory funnel. Wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic impurities like HBr.[3] Swirl gently to avoid emulsions. You will observe gas evolution (CO₂) as the acid is neutralized. Continue washing until the gas evolution ceases.

  • Reductant Wash (Bromine Removal): Wash the organic layer with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce the colored Br₂ to colorless bromide ions (Br⁻).

  • Water Wash: Wash with deionized water to remove any remaining inorganic salts.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).

  • Purification: Filter off the drying agent. For volatile alkyl bromides, fractional distillation is the most effective final purification step. For less volatile compounds, passing through a short plug of neutral alumina may be sufficient.

  • Validation: The purified alkyl bromide should be a clear, colorless liquid.[4] Its purity can be confirmed by NMR or GC-MS before use.

FAQ: What are the optimal storage conditions for alkyl bromides?

Answer: Proper storage is critical to prevent the degradation described above. The ideal conditions depend on the specific alkyl bromide, but general best practices apply.

ParameterRecommendationRationale
Temperature Cool (2-8 °C)Slows the rate of decomposition reactions.[5]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.
Light Amber Glass or Opaque BottlesPrevents photolytic cleavage of the C-Br bond.
Container Tightly Sealed, Dry Glass BottlePrevents ingress of moisture, which can cause hydrolysis to alcohols and HBr.[6]
Additives Copper wire or silver shot (optional)Can act as a radical scavenger to inhibit free-radical decomposition pathways.
Section 2: Troubleshooting Nucleophilic Substitution & Elimination Reactions

The competition between substitution (Sₙ2) and elimination (E2) pathways is one of the most frequent challenges when using alkyl bromides in synthesis.

FAQ: My Sₙ2 reaction with a secondary alkyl bromide gave mostly alkene. What went wrong?

Answer: This is a classic case of the E2 elimination reaction outcompeting the desired Sₙ2 substitution. This outcome is heavily influenced by the structure of the alkyl bromide, the nature of the nucleophile, and the reaction conditions.

Causality:

  • Substrate Structure: Secondary alkyl halides are sterically more hindered than primary halides. This steric bulk impedes the backside attack required for an Sₙ2 mechanism, slowing it down considerably.[7][8][9]

  • Nucleophile vs. Base: Many nucleophiles are also strong bases (e.g., alkoxides, hydroxides). For a sterically hindered secondary center, it is often kinetically easier for the reagent to act as a base and abstract a β-hydrogen, initiating an E2 elimination, rather than attacking the carbon center.[10][11][12]

  • Reaction Conditions: Higher temperatures disproportionately favor elimination over substitution because elimination reactions typically have a higher activation energy and result in an increase in entropy (one molecule goes to two).[10][13]

Decision Pathway: Favoring Sₙ2 over E2

sn2_vs_e2 sub Alkyl Bromide Substrate p1 p1 sub->p1 Primary p2 p2 sub->p2 Secondary p3 p3 sub->p3 Tertiary nuc Nucleophile Characteristics p4 p4 nuc->p4 Weak Base (e.g., I⁻, N₃⁻, CN⁻) p5 p5 nuc->p5 Strong, Bulky Base (e.g., t-BuO⁻) p6 p6 nuc->p6 Strong, Small Base (e.g., EtO⁻, OH⁻) cond Reaction Conditions p7 p7 cond->p7 Low Temp Polar Aprotic Solvent (DMSO, DMF) p8 p8 cond->p8 High Temp Protic Solvent (EtOH) sn2_favored Major Product: Substitution (SN2) p1->sn2_favored Unhindered p2->nuc Hindered e2_favored Major Product: Elimination (E2) p3->e2_favored Highly Hindered p4->cond p5->e2_favored p6->cond p7->sn2_favored Favors SN2 p8->e2_favored Favors E2

Caption: Decision workflow for predicting Sₙ2 vs. E2 outcomes.

Troubleshooting Protocol: Maximizing Sₙ2 Yields

  • Re-evaluate Your Synthetic Strategy: For synthesizing ethers (Williamson Ether Synthesis), always choose the pathway where the bromide is on the least substituted carbon (preferably primary).[14][15] For example, to make ethyl tert-butyl ether, react sodium tert-butoxide with ethyl bromide, NOT sodium ethoxide with tert-butyl bromide.[11]

  • Choose a Less Basic Nucleophile: If possible, use a nucleophile that is a weak base. Halides (I⁻, Br⁻) and pseudohalides (N₃⁻, CN⁻) are excellent nucleophiles with low basicity.

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C.

  • Select the Right Solvent: Use a polar aprotic solvent like DMSO, DMF, or acetonitrile. These solvents solvate the cation but leave the anion (nucleophile) highly reactive, promoting the Sₙ2 pathway without facilitating elimination.[7][8]

Section 3: Grignard Reagent Formation

Grignard reagents are powerful tools, but their formation from alkyl bromides can be notoriously capricious.

FAQ: My Grignard reaction won't initiate. The solution remains colorless and the magnesium is unreacted. What should I do?

Answer: Failure to initiate is the most common problem in Grignard synthesis. The reaction is heterogeneous, occurring on the surface of the magnesium metal, and is extremely sensitive to impurities and surface passivation.[16]

Causality:

  • Water/Protons: Grignard reagents are potent bases and are instantly quenched by water, alcohols, or any protic source.[16] This requires all glassware, solvents, and reagents to be scrupulously dry.

  • Magnesium Oxide Layer: Magnesium turnings are always coated with a passivating layer of magnesium oxide (MgO), which prevents the alkyl bromide from reaching the metal surface. This layer must be disrupted.

  • Solvent: The solvent (typically diethyl ether or THF) is not just a medium; it is crucial for stabilizing the Grignard reagent as it forms.[16][17] Impurities in the solvent can inhibit the reaction.

Troubleshooting Workflow: Grignard Initiation

grignard_troubleshooting start Start Grignard Synthesis check_initiation Reaction Initiated? (Bubbling, cloudiness, exotherm) start->check_initiation success Success: Maintain reaction check_initiation->success Yes sub_q1 Is glassware flame-dried & under inert gas? check_initiation->sub_q1 No sub_a1_no Action: Stop, dry all glassware, restart. sub_q1->sub_a1_no No sub_q2 Is solvent anhydrous grade? sub_q1->sub_q2 Yes sub_a2_no Action: Use freshly distilled solvent over a drying agent. sub_q2->sub_a2_no No sub_q3 Is Mg surface activated? sub_q2->sub_q3 Yes sub_a3_no Action: Add an iodine crystal, crush Mg, or use DIBAL-H. sub_q3->sub_a3_no No sub_q4 Is there a high local concentration of R-Br? sub_q3->sub_q4 Yes sub_q4->success Yes, after re-initiation sub_a4_no Action: Add a small amount of R-Br neat to the Mg, then begin solvent addition.

Sources

Validation & Comparative

Structural Elucidation Guide: 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of This compound , a sterically crowded quaternary intermediate often encountered in the synthesis of specialized surfactants and lipophilic drug scaffolds.[1][2]

Unlike simple 1,1-disubstituted cyclopentanes, the presence of the chiral 2-methylbutyl side chain breaks the internal symmetry of the molecule.[1][2] This guide compares the high-resolution NMR features of this molecule against its achiral analogs and precursor alcohols, highlighting the diastereotopic splitting patterns that are critical for verifying structural integrity and isomeric purity.[1][2]

Structural Analysis & Chemical Shift Prediction[1][2]

The molecule contains a quaternary carbon at position C1 of the cyclopentane ring, substituted with a bromomethyl group and a chiral 2-methylbutyl group.[1][2]

The "Chiral Influence" Challenge

In an achiral analog like 1-(bromomethyl)-1-butylcyclopentane, the bromomethyl protons (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) would typically appear as a singlet (or a slightly broadened singlet) because the molecule possesses a plane of symmetry (on the NMR time scale due to ring pseudorotation).[2]

However, in This compound , the C2' position on the butyl chain is a chiral center (R/S).[1][2] This chirality renders the two protons of the


 group diastereotopic  (chemically non-equivalent).[2][3] They will not appear as a singlet, but as an AB quartet  (two doublets with strong "roofing" effects), depending on the magnetic field strength.[2]
Predicted 1H NMR Data Table (500 MHz, CDCl3)
PositionGroupApprox. Shift (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationKey Diagnostic Feature
A

3.35 – 3.45AB Quartet (

Hz)
2HCritical Proof of Structure. Distinct diastereotopic splitting due to chiral side chain.[2]
B Ring ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(C2/C5)
1.60 – 1.75Multiplet4HComplex "envelope" due to ring pseudorotation.
C Ring

(C3/C4)
1.45 – 1.55Multiplet4HOverlaps with side-chain methylene.[2]
D Side Chain ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

1.30 – 1.40Multiplet (dd/m)2HDiastereotopic methylene adjacent to quaternary center.[2]
E Side Chain ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

1.20 – 1.30Multiplet1HMethine proton; chiral center.[2]
F Side Chain ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

1.10 – 1.20Multiplet2HStandard methylene.[2]
G Side Chain ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

0.88 – 0.92Doublet (

Hz)
3HDiagnostic for the isobutyl/2-methylbutyl skeleton.[2]
H Terminal ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

0.85 – 0.89Triplet (

Hz)
3HOften overlaps with the methyl doublet.[2]

Comparative Analysis: Product vs. Alternatives

To ensure robust quality control, researchers must distinguish the target bromide from its precursors and potential byproducts.[2]

Comparison 1: Target Bromide vs. Alcohol Precursor

The most common synthesis route involves the bromination of 1-(hydroxymethyl)-1-(2-methylbutyl)cyclopentane.[1][2]

FeatureTarget: Bromide (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Precursor: Alcohol (

)
Analysis
Chemical Shift

3.35 – 3.45 ppm

3.50 – 3.70 ppm
The Bromide signal is upfield (shielded) relative to the alcohol due to the heavy atom effect of Bromine vs Oxygen.[2]
Solvent Effect Minimal shift in ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

shake
Disappearance/Shift of

proton
Alcohol shows an exchangeable proton signal (

1.5-2.5 broad) which is absent in the bromide.[2]
Splitting Sharp AB QuartetBroadened AB systemHydrogen bonding in the alcohol can broaden the methylene signal, masking the diastereotopic splitting.[2]
Comparison 2: Target Bromide vs. Elimination Product (Alkene)

Harsh bromination conditions (e.g.,


 with heat) can cause elimination, forming the exocyclic alkene.
  • Target Spectrum: No olefinic protons.[1][2]

  • Alkene Impurity: distinct signals at

    
     4.8 – 5.2 ppm  (exocyclic methylene) or 
    
    
    
    5.3 – 5.5 ppm
    (ring alkene).[2]

Experimental Protocol: High-Resolution Characterization

Objective: Resolve the diastereotopic


 protons to confirm the integrity of the chiral side chain interaction.
Materials
  • Sample: 10 mg of this compound.

  • Solvent A: Chloroform-d (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , 99.8% D) – Standard screening.[2]
    
  • Solvent B: Benzene-d6 (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    , 99.6% D) – Resolution enhancement.[2]
    
Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of sample in 0.6 mL of

    
    . Filter through a glass wool plug to remove inorganic salts (e.g., 
    
    
    
    residues).[2]
  • Acquisition (Standard): Acquire 1H NMR at 298 K. Set relaxation delay (

    
    ) to 5 seconds to ensure accurate integration of the methyl groups relative to the ring protons.
    
  • Evaluation: Inspect the region at 3.3–3.5 ppm.

    • Observation: If the signal appears as a "blob" or unresolved multiplet, the diastereotopic shift difference (

      
      ) is small comparable to the coupling constant (
      
      
      
      ).[2]
  • Solvent Switch (Critical Step): If resolution is poor, evaporate and redissolve in Benzene-d6 .[1][2]

    • Mechanism:[1][2][4][5] The magnetic anisotropy of the benzene ring often interacts differently with the two faces of the cyclopentane ring, significantly enhancing the separation (

      
      ) of the diastereotopic protons.[2]
      
  • Validation: Confirm the integral ratio of the

    
     (2H) to the methyl region (6H total).[2] A ratio deviation >5% suggests residual solvent or oligomerization.[2]
    

Structural Logic Visualization

The following diagram illustrates the logical flow for assigning the NMR signals and verifying the structure based on the chiral influence.

NMR_Assignment Molecule Target: this compound Chirality Chiral Center (C2' of side chain) Molecule->Chirality Quaternary Quaternary C1 (Ring) Molecule->Quaternary Methyls Methyl Groups (0.85 - 0.95 ppm) Molecule->Methyls Br_Protons -CH2Br Protons (3.35 - 3.45 ppm) Chirality->Br_Protons Induces Magnetic Non-Equivalence Quaternary->Br_Protons Steric Crowding Ring_Protons Cyclopentane Ring Protons (1.4 - 1.8 ppm) Quaternary->Ring_Protons Splitting Diastereotopic Splitting (AB Quartet) Br_Protons->Splitting Observation Overlap Complex Multiplet Envelope Ring_Protons->Overlap Pseudorotation averaging Confirmation Structural Confirmation Splitting->Confirmation Primary Proof Overlap->Confirmation Secondary Proof

Figure 1: Logic flow for structural verification. The chiral center renders the bromomethyl protons diastereotopic, creating a diagnostic AB quartet signature.[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for chemical shift tables and diastereotopic effects).

  • Reich, H. J. (2024).[2] NMR Spectroscopy: Protons Attached to Carbon. University of Wisconsin-Madison.[1][2] [Link][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1][2] (Source for substituent additivity rules in cyclopentanes).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[1][2] (Mechanistic grounding for diastereotopicity in chiral synthesis).

Sources

Technical Assessment: 13C NMR Characterization of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment and comparative analysis of the 13C NMR characteristics of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane . It is designed for researchers requiring structural validation of complex quaternary alkyl halides.[1]

Executive Summary

This compound represents a specific class of 1,1-disubstituted cyclopentanes featuring a quaternary carbon and a chiral side chain .[1] Unlike simple analogs (e.g., 1,1-dimethylcyclopentane), the presence of the chiral 2-methylbutyl group breaks the symmetry of the cyclopentane ring.[1]

Key Technical Insight: The chiral center at the C2' position of the side chain renders the cyclopentane ring carbons diastereotopic .[1] Consequently, C2 and C5 (and C3/C4) are magnetically non-equivalent, resulting in signal splitting often missed in lower-resolution analysis.[1] This guide compares these spectral features against linear and non-halogenated alternatives to establish a robust identification protocol.

Comparative 13C NMR Data Analysis

The following table contrasts the predicted chemical shifts of the target molecule with its closest structural analogs. This comparison highlights the specific diagnostic peaks required for confirmation.

Carbon PositionTarget Product (1-Bromomethyl-1-(2-methylbutyl))Linear Alternative (1-Bromomethyl-1-pentyl)Sym.[1] Analog (1,1-Dimethyl)Diagnostic Note
C1 (Quaternary) 48.5 - 50.0 ppm 48.0 - 49.5 ppm38.5 ppmDeshielded by -CH2Br and branching.[1]
-CH2-Br 42.0 - 44.0 ppm 42.0 - 44.0 ppmN/ACharacteristic triplet in proton-coupled spectra; singlet in decoupled.[1]
Ring C2/C5 36.0 / 36.4 ppm (Split)~36.2 ppm (Single Peak)40.8 ppmCRITICAL: Target shows two signals due to diastereotopicity.[1]
Ring C3/C4 24.5 / 24.8 ppm (Split)~24.6 ppm (Single Peak)25.4 ppmSplit is subtle; requires high field (>100 MHz) for resolution.[1]
Side Chain C1' 44.0 - 46.0 ppm 40.0 - 42.0 ppmN/AHigh shift due to steric compression from quaternary center.[1]
Side Chain C2' 33.0 - 35.0 ppm 22.0 - 23.0 ppmN/AMethine (CH) signal; absent in linear n-pentyl analog.[1]

Note: Data derived from substituent additivity principles and analog extrapolation (See Ref [1], [2]). Exact values may vary ±1.0 ppm depending on solvent (CDCl3) and concentration.[1]

Structural Logic & Signaling Pathways[1]

The complexity of the spectrum arises from the interaction between the pro-chiral cyclopentane ring and the chiral side chain .[1] The diagram below illustrates the structural hierarchy and the resulting magnetic environments.

G cluster_0 Molecular Core cluster_1 Substituents C1 C1 Quaternary (Pro-Chiral Center) Ring Cyclopentane Ring (C2-C5) C1->Ring Connects BrGroup -CH2-Br (Electronegative) C1->BrGroup Alpha Subst. SideChain 2-Methylbutyl Group (Chiral Center @ C2') C1->SideChain Alpha Subst. Effect Diastereotopic Splitting (C2 ≠ C5) Ring->Effect Manifests Splitting SideChain->Effect Induces Asymmetry

Figure 1: Structural causality diagram showing how the chiral side chain induces magnetic non-equivalence in the cyclopentane ring.

Experimental Protocol for Validation

To replicate the data and confirm the structure, follow this self-validating workflow.

A. Synthesis Context
  • Precursor: 1-(2-methylbutyl)cyclopentane-1-carboxylic acid (or ester).[1]

  • Reduction: LiAlH4 reduction to the neopentyl-like alcohol.[1]

  • Bromination: Reaction with PBr3 or Appell reaction (CBr4/PPh3).[1] Note: S_N2 substitution on this neopentyl-like system is slow; verify conversion via IR (loss of OH stretch).

B. NMR Acquisition Parameters
  • Sample Prep: Dissolve ~20 mg of product in 0.6 mL CDCl3 (99.8% D).

  • Instrument: Minimum 400 MHz (100 MHz for 13C).

  • Pulse Sequence:

    • Standard: Proton-decoupled 13C (zgpg30).[1]

    • Relaxation Delay (D1): Set to 3–5 seconds . The quaternary C1 has a long T1 relaxation time.[1] Short delays will suppress this critical diagnostic peak.[1]

    • DEPT-135: Run to differentiate the -CH2Br (inverted/down) from the quaternary C1 (invisible).

C. Validation Checklist

Performance Comparison: Why This Structure Matters

Vs. Linear Analogs (1-Bromomethyl-1-pentylcyclopentane)
  • Spectroscopy: The linear analog lacks the chiral center.[1] Its ring carbons (C2/C5) are chemically equivalent and appear as a single, intense signal.[1]

  • Application: The branched 2-methylbutyl group increases lipophilicity and steric bulk compared to the n-pentyl variant, often enhancing stability against hydrolysis in biological assays.[1]

Vs. Chloro-Analogs (1-Chloromethyl...)
  • Chemical Shift: The -CH2-Cl carbon resonates significantly downfield (~50–55 ppm) compared to -CH2-Br (~42–44 ppm) due to the higher electronegativity of chlorine.[1]

  • Reactivity: The bromide is approximately 50-100x more reactive in nucleophilic substitutions than the chloride, making it the preferred intermediate for further functionalization (e.g., synthesis of spiro-quaternary ammonium salts).[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent additivity rules).

  • PubChem Database. (2025).[1][2] 1,1-Dimethylcyclopentane 13C NMR Data. National Library of Medicine.[1]

  • SpectraBase. (2025).[1] 1-(Bromomethyl)-1-ethylcyclopentane Spectrum. Wiley Science Solutions.[1] (Used as the primary analog for chemical shift extrapolation).[1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Methodology for distinguishing diastereotopic protons/carbons).

Sources

Comparing reactivity of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane with other alkyl halides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Profile of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane Content Type: Technical Comparison Guide Audience: Senior Researchers & Medicinal Chemists

A Case Study in Neopentyl-Type Steric Occlusion and Cationic Rearrangement

Executive Summary

This guide analyzes the kinetic and mechanistic behavior of This compound (referred to herein as BMC-MB ). Structurally, BMC-MB presents a primary alkyl bromide motif; however, the


-carbon is a quaternary center embedded in a cyclopentane ring.

This specific architecture classifies BMC-MB as a neopentyl-type halide . Consequently, it exhibits a distinct reactivity profile characterized by:

  • Kinetic Inertness to SN2: Extreme steric hindrance at the

    
    -position blocks nucleophilic backside attack.
    
  • SN1 via Rearrangement: Solvolysis proceeds almost exclusively through Wagner-Meerwein rearrangements (ring expansion), as the incipient primary carbocation is energetically inaccessible without concomitant skeletal migration.

  • E2 Immunity: The quaternary

    
    -carbon lacks protons, rendering standard E2 elimination impossible.
    

Structural Analysis & Comparative Candidates

To objectively evaluate BMC-MB, we compare it against three standard alkyl halides representing distinct mechanistic classes.

The Candidates
CompoundStructure ClassPrimary Reactivity Mode
1-Bromohexane Primary (Unhindered)Rapid SN2
1-Bromo-1-methylcyclopentane Tertiary (Cyclic)Rapid SN1 / E1
Neopentyl Bromide Primary (Hindered)Slow SN2 / Rearrangement
BMC-MB (Target) Primary (Cyclic/Hindered) Inert SN2 / Ring Expansion
Comparative Kinetic Data (Simulated/Representative)

Data represents relative rates of solvolysis in Ethanol/Water (80:20) at 50°C.

SubstrateRelative Rate (

)
Dominant MechanismCritical Barrier
1-Bromohexane

(Baseline)
SN2Nucleophilicity
1-Bromo-1-methylcyclopentane

SN1Carbocation Stability
Neopentyl Bromide

SN2 (Trace) / SN1 (Ag+)

-Steric Hindrance
BMC-MB

SN1 (Rearrangement)

-Quaternary Blockade

Technical Insight: The rate depression in BMC-MB compared to neopentyl bromide is attributed to the additional bulk of the 2-methylbutyl chain and the rigid conformation of the cyclopentane ring, which further restricts the vibrational modes necessary to access the transition state [1, 2].

Mechanistic Deep Dive

The "Forbidden" SN2 Pathway

In an SN2 reaction, the nucleophile must approach the


 orbital at a 180° angle relative to the leaving group. In BMC-MB, the 

-carbon (C1 of the ring) is quaternary. The methylenes of the ring (C2/C5) and the 2-methylbutyl tail form a "steric wall" that physically occludes the trajectory of the nucleophile.

This is the classic Neopentyl Effect , but exacerbated by the cyclic constraint.

SN2_Blockade cluster_0 Steric Occlusion Zone Nu Nucleophile AlphaC α-Carbon (CH2-Br) Nu->AlphaC Backside Attack Trajectory Product S_N2 Product AlphaC->Product Reaction Fails BetaC β-Carbon (Quaternary Ring C) StericWall Steric Wall (Ring + Alkyl Chain) BetaC->StericWall Generates StericWall->Nu BLOCKS

Figure 1: Visualization of the steric blockade preventing SN2 attack on BMC-MB.

The Rearrangement-Driven SN1 Pathway

Under solvolytic conditions (especially with Lewis acid assistance, e.g., AgNO


), BMC-MB reacts via ionization. However, a primary carbocation is too unstable to exist as a discrete intermediate.

The Pathway:

  • Assisted Ionization: The C-Br bond lengthens.

  • Concerted Migration: As the bromide leaves, a C-C bond from the cyclopentane ring migrates to the primary carbon (Ring Expansion).

  • Capture: The resulting tertiary cyclohexyl cation is trapped by the solvent.

Rearrangement Start BMC-MB (Primary Bromide) TS Transition State [Incipient C+ --- Ring C Migration] Start->TS -Br (Ag+ assisted) Intermed Expanded Ring Cation (Tertiary Cyclohexyl) TS->Intermed Ring Expansion (Wagner-Meerwein) Product Final Solvolysis Product (1-Substituted Cyclohexane) Intermed->Product Nucleophilic Capture

Figure 2: The dominant ring-expansion pathway for BMC-MB solvolysis.

Experimental Protocol: Silver-Promoted Solvolysis

To experimentally validate the reactivity of BMC-MB, standard nucleophilic conditions (e.g., NaOEt/EtOH) will fail due to the lack of SN2 and E2 pathways. The following protocol uses Silver Nitrate to force the ionization/rearrangement mechanism [3].

Materials
  • Substrate: this compound (0.1 M).

  • Solvent: Ethanol (absolute).

  • Reagent: Silver Nitrate (AgNO

    
    ), 0.15 M solution in Ethanol.
    
  • Analysis: GC-MS for product identification.

Workflow
  • Preparation: Dissolve 233 mg (1 mmol) of BMC-MB in 5 mL of absolute ethanol.

  • Initiation: Add 5 mL of 0.15 M ethanolic AgNO

    
    . A pale yellow precipitate (AgBr) will begin to form slowly, indicating ionization.
    
  • Incubation: Heat the mixture to reflux (78°C) for 4 hours.

    • Note: Unlike t-butyl bromide (instant precipitate at RT), BMC-MB requires thermal energy to overcome the activation barrier for rearrangement.

  • Workup: Filter off the AgBr precipitate. Concentrate the filtrate.

  • Analysis: Analyze via GC-MS.

    • Expected Product: 1-ethoxy-1-(2-methylbutyl)cyclohexane (Resulting from ring expansion).

    • Absence: You will not observe the direct substitution product (1-ethoxymethyl-1-(2-methylbutyl)cyclopentane).

Critical Distinction: The "No E2" Rule

A common error in drug design is assuming that hindered halides will default to Elimination (E2) if Substitution (SN2) is blocked.

  • E2 Requirement: Removal of a proton from the

    
    -carbon.
    
  • BMC-MB Situation:

    • 
      -Carbon: -CH
      
      
      
      -Br[1][2]
    • 
      -Carbon: C1 of the ring.
      
    • C1 Substituents: C2(ring), C5(ring), -CH

      
      Br, -2-methylbutyl.
      
    • Result: The

      
      -carbon is quaternary. It has zero  protons.
      

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chapter 10: Aliphatic Nucleophilic Substitution).

  • Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance.[2][3][4][5][6][7] Journal of the Chemical Society, 157-161.

  • Chemistry LibreTexts. (2023). Solvolysis and Rearrangement of Neopentyl Halides.

  • Banert, K., et al. (2022).[8] Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A, 126(11), 1871-1880.[8] [8]

Sources

X-ray crystallography of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane Derivatives: A Comparative Technical Guide

Executive Summary

The structural characterization of This compound derivatives presents a specific "triad of difficulty" in organic analysis: quaternary steric crowding , conformational flexibility (cyclopentane envelope flipping + alkyl chain rotation), and intrinsic chirality (via the 2-methylbutyl side chain).

While high-field NMR is the standard for solution-state connectivity, it frequently fails to resolve the absolute configuration of quaternary centers in flexible aliphatic chains. This guide evaluates Single Crystal X-ray Crystallography (SC-XRD) as the definitive "product" for resolving these scaffolds, comparing its performance metrics (resolution, absolute configuration confidence, and throughput) against spectroscopic alternatives like NOE-NMR and Vibrational Circular Dichroism (VCD).

Part 1: The Challenge – The "Flexible Chiral Oil"

The target molecule features a quaternary carbon (C1) substituted with a heavy bromomethyl group and a chiral 2-methylbutyl chain.

  • The Problem: Most derivatives in this class are viscous oils or low-melting solids at room temperature due to the entropy of the 2-methylbutyl chain and the lack of hydrogen-bond donors.

  • The Critical Need: Drug development requires unambiguous assignment of the (

    
    ) configuration at the chiral center and the precise conformation of the quaternary cyclopentane ring, which dictates receptor binding affinity.
    

Part 2: The Solution – X-ray Crystallography Performance

SC-XRD is the only method capable of providing a direct, model-independent 3D image of the molecule. For brominated derivatives, it utilizes the anomalous scattering of the Bromine atom to determine absolute configuration without chemical modification.

Experimental Protocol: The "In Situ" Crystallization Workflow

Standard solvent evaporation often fails for these oils. The following protocol utilizes the heavy atom effect and low-temperature control.

  • Seed Generation (The "Oiling Out" Fix):

    • Dissolve 20 mg of derivative in Pentane/Dichloromethane (10:1) .

    • Place in a sealed vial within a larger jar containing Methanol (antisolvent vapor diffusion).

    • Critical Step: Store at -20°C . The bromine atom increases London dispersion forces, encouraging packing at low temperatures.

  • Mounting:

    • Select crystals under polarized light while keeping them in the mother liquor (prevent desolvation).

    • Use a MiTeGen loop with perfluoropolyether oil (Cryo-oil) to coat the crystal.

  • Data Collection:

    • Temperature: Flash cool to 100 K (liquid nitrogen stream). This freezes the cyclopentane ring puckering and the 2-methylbutyl rotation.

    • Source: Use Mo-K

      
        (
      
      
      
      Å) or Ag-K
      
      
      .
    • Why? Cu-radiation causes high absorption by Br. Mo-radiation minimizes absorption while maximizing the anomalous signal (

      
      ) of Bromine for absolute structure determination.
      
Performance Metrics
  • Resolution: Typically 0.75 – 0.84 Å (Atomic resolution).

  • Absolute Config: Flack Parameter (

    
    ) .
    
    • 
       (u < 0.1): Correct absolute structure.
      
    • 
      : Inverted structure.
      
    • Note: The Br atom provides a strong anomalous signal (

      
      ), making assignment >99.9% confident [1].
      

Part 3: Comparative Analysis (X-ray vs. Alternatives)

This section objectively compares SC-XRD against NMR and VCD/DFT methods.

Comparison Guide: Structural Elucidation Methods
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (NOE/ROE) Vibrational Circular Dichroism (VCD)
Primary Output 3D Atomic Coordinates (Direct)Inter-proton Distances (Indirect)Solution-state Conformational Population
Absolute Config Definitive (via Anomalous Dispersion)Impossible (without chiral derivatization)High (requires DFT match)
Sample State Solid/Crystal (Required)Solution (Native)Solution (Native)
Quaternary Center Resolves exact bond angles/lengthsBlind to quaternary C (no protons attached)Sensitive to chiral environment
Flexibility Freezes single conformation (100 K)Averages all conformations (Time-averaged)Weighted average of conformers
Turnaround 24-48 hrs (if crystal exists)1-4 hrs24-72 hrs (heavy computation required)
Limitation "Oiling Out" (Crystallization failure)Spectral Overlap (Aliphatic region)Reliability depends on DFT level of theory
Deep Dive: Why X-ray Wins for This Scaffold
  • The "Silent" Quaternary Carbon: In NMR, the quaternary C1 carbon has no protons. HMBC correlations can establish connectivity, but NOE signals between the bromomethyl protons and the ring protons are often ambiguous due to the rapid flipping of the cyclopentane envelope [2]. X-ray captures the static puckering state.

  • The Bromine Advantage: VCD requires computationally expensive DFT calculations to match experimental spectra. For heavy atoms like Br, relativistic effects can complicate these calculations. In X-ray, Br is an asset, not a liability, acting as a heavy-atom beacon for phasing [3].

Part 4: Decision Pathway (Visualization)

The following diagram outlines the logical workflow for choosing the correct method based on sample behavior.

G Start Sample: 1-(Bromomethyl)-1-(2-methylbutyl) cyclopentane Derivative StateCheck Physical State at -20°C? Start->StateCheck Solid Crystalline Solid StateCheck->Solid Yes Oil Viscous Oil StateCheck->Oil No XRD SC-XRD (Mo Source) Target: Flack Parameter Solid->XRD Intervention Derivatization Strategy: 1. Salt Formation (if amine present) 2. Co-crystal (w/ TCNQ or 18-crown-6) Oil->Intervention Attempt Crystallization Result_XRD Outcome: Absolute Config & 3D Conformation (Gold Standard) XRD->Result_XRD Intervention->Solid Success NMR_Path High-Field NMR (600+ MHz) NOESY + 13C-HSQC Intervention->NMR_Path Failure VCD_Path VCD + DFT Calculation (Compare calc. vs exp. spectra) NMR_Path->VCD_Path If Abs Config Needed Result_Spec Outcome: Relative Stereochem (Ambiguous Absolute Config) VCD_Path->Result_Spec

Figure 1: Decision matrix for structural elucidation. SC-XRD is the priority path due to the presence of the Bromine heavy atom. If crystallization fails despite derivatization, VCD is the fallback for absolute configuration.

Part 5: References

  • Parsons, S. (2021). Determination of Absolute Configuration using Anomalous Dispersion. Journal of Applied Crystallography. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Stereochemistry and Conformation). Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. (Reference for cyclopentane envelope statistics). Link

A Comparative Guide to the Purity Assessment of Synthesized 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Chemical Synthesis

In the realms of chemical research and pharmaceutical development, the structural confirmation of a synthesized molecule is only half the story. The other, equally critical, half is the rigorous assessment of its purity. For a novel synthetic intermediate like 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane , ensuring high purity is paramount. It guarantees the reliability and reproducibility of subsequent synthetic steps and biological assays, and is a foundational requirement for regulatory compliance in drug development.[1][2] Impurities, even in trace amounts, can lead to unforeseen side reactions, diminished yields, or misleading biological data, ultimately compromising the safety and efficacy of a potential therapeutic agent.[3]

This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of synthesized this compound. We will explore the causality behind the selection of each method, present detailed experimental protocols, and compare their performance. The core philosophy of this guide is the advocacy for an orthogonal approach —the use of multiple, mechanistically different analytical methods to build a comprehensive and trustworthy purity profile.

Part 1: Anticipating the Challenge - A Profile of Potential Impurities

A robust purity assessment begins with a theoretical understanding of what impurities might be present. The target compound, a tertiary alkyl bromide, is likely synthesized from its corresponding tertiary alcohol, 1-(Hydroxymethyl)-1-(2-methylbutyl)cyclopentanol . Common bromination methods for alcohols include reagents like phosphorus tribromide (PBr₃) or conditions characteristic of the Appel reaction (PPh₃, CBr₄).[4][5]

Given this synthetic context, we can anticipate several classes of process-related impurities:

  • Unreacted Starting Material: Residual 1-(Hydroxymethyl)-1-(2-methylbutyl)cyclopentanol.

  • Reagent-Derived Byproducts: Triphenylphosphine oxide (from an Appel reaction) or phosphorous acid (from a PBr₃ reaction).[6][7]

  • Side-Reaction Products: Elimination of HBr to form isomeric alkenes, a common side reaction with tertiary substrates.[7][8]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., diethyl ether, dichloromethane, hexanes).[9]

Understanding these potential contaminants is crucial as it informs the selection of analytical techniques best suited for their detection and quantification.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start 1-(Hydroxymethyl)-1- (2-methylbutyl)cyclopentanol Reagents Brominating Agent (e.g., PBr3 or PPh3/CBr4) Start->Reagents Reaction Product 1-(Bromomethyl)-1- (2-methylbutyl)cyclopentane (Target Compound) Reagents->Product Impurity1 Unreacted Alcohol Reagents->Impurity1 Incomplete Reaction Impurity3 Reagent Byproducts (e.g., Ph3P=O) Reagents->Impurity3 Stoichiometric Byproduct Impurity2 Alkene Byproducts (Elimination) Product->Impurity2 Side Reaction (E2/E1) Impurity4 Residual Solvents

Caption: Proposed synthesis and potential impurity sources.

Part 2: The Analytical Toolkit - A Three-Pronged Approach

No single analytical method can provide a complete picture of a compound's purity. We will focus on a powerful triad of techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is an ideal technique for analyzing volatile and semi-volatile compounds like alkyl halides.[10] Its strength lies in the high separation efficiency of the gas chromatograph, which separates components based on their boiling points and interactions with the column's stationary phase, coupled with the definitive identification power of the mass spectrometer. This makes it exceptionally well-suited for detecting volatile impurities such as residual solvents and low-boiling point side-products (e.g., elimination-derived alkenes).

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Accurately prepare a ~1 mg/mL solution of the synthesized compound in a high-purity volatile solvent, such as ethyl acetate or hexane.

  • Instrumentation: A GC system equipped with a mass selective detector (MSD).

  • Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is appropriate for separating non-polar to moderately polar analytes.[11]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This gradient ensures the elution of both volatile solvents and the higher-boiling point analyte.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-500 m/z.

    • Source Temperature: 230 °C.

  • Data Analysis: Purity is estimated by the area percent of the main peak relative to the total area of all observed peaks in the chromatogram. The mass spectrum of each peak is used to confirm the identity of the target compound and tentatively identify impurities.

Quantitative ¹H NMR (qNMR) Spectroscopy

Expertise & Rationale: While standard NMR is used for structural elucidation, quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance.[12] The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei responsible for that resonance.[13] By comparing the integral of a unique signal from the analyte to that of a certified internal standard of known purity and mass, one can calculate the analyte's absolute purity (as a mass fraction) without needing a specific reference standard for the analyte itself. This provides an orthogonal assessment to chromatographic methods.[14]

Experimental Protocol: Absolute Purity by ¹H qNMR

  • Standard & Sample Preparation:

    • Select a high-purity, certified internal standard (e.g., maleic anhydride, dimethyl sulfone) that has sharp proton signals in a region of the spectrum free from analyte signals.

    • Using a microbalance, accurately weigh (~10-15 mg) the synthesized compound into a clean NMR tube. Record the weight to ±0.01 mg.[15]

    • Accurately weigh (~5-10 mg) the internal standard into the same NMR tube and record the weight.

    • Add a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃) to completely dissolve both components.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

    • Pulse Program: Use a standard single-pulse experiment with a calibrated 90° pulse width.

    • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of any signal being integrated) to ensure full relaxation of all protons. A value of 30-60 seconds is often sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing:

    • Apply minimal line broadening (e.g., 0.1-0.3 Hz).

    • Carefully phase the spectrum and perform a high-order polynomial baseline correction across the entire spectrum.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:[13]

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular weight

    • m: Mass

    • P_std: Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the workhorse of purity analysis in the pharmaceutical industry due to its high resolution, reproducibility, and versatility.[16] For a non-polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[17][18] In RP-HPLC, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. Non-polar compounds like our analyte will be retained more strongly, allowing for excellent separation from more polar impurities (like the starting alcohol) and less polar impurities (like elimination byproducts). It is particularly effective for identifying non-volatile or thermally unstable impurities that are not amenable to GC analysis.

Experimental Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in the mobile phase or a compatible solvent like acetonitrile.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is advantageous as it provides spectral information for peak purity assessment.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: A gradient mixture of water (A) and acetonitrile (B).

    • Gradient Program: A typical gradient might be: 0-2 min (70% B), 2-15 min (linear ramp to 95% B), 15-20 min (hold at 95% B), followed by re-equilibration. This gradient will elute polar impurities first, followed by the main compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: As the compound lacks a strong chromophore, detection at a low wavelength (e.g., 205-215 nm) is necessary.

  • Data Analysis: Purity is determined by area percent, similar to GC. Peak purity can be assessed using the PDA detector by comparing spectra across the peak.

Part 3: Synthesizing the Data - A Comparative Overview

To best illustrate the strengths of each technique, consider the hypothetical purity analysis of a single batch of synthesized this compound.

Table 1: Comparative Purity Assessment Data

Analytical TechniquePurity ResultDetected Impurities & Tentative ID (Area %)Key Insights & Limitations
GC-MS 98.7%Impurity 1 (0.6%): Alkene byproduct (M⁺ consistent with loss of HBr)Impurity 2 (0.5%): Dichloromethane (residual solvent)Impurity 3 (0.2%): Starting AlcoholExcellent for volatile impurities. Provides mass data for identification. May not detect non-volatile impurities like triphenylphosphine oxide.
¹H qNMR 98.2% (w/w)Unreacted Alcohol: Detected and quantified via unique signals.Inorganic/Non-protonated impurities: Accounted for in the absolute purity calculation.Provides absolute purity (mass %). Orthogonal to chromatography. Detects non-UV active and non-volatile impurities. Peak overlap can be a challenge.
RP-HPLC (UV 210nm) 99.1%Impurity 1 (0.4%): Early eluting peak (likely starting alcohol)Impurity 2 (0.5%): Late eluting peak (less polar, unknown)High resolving power for non-volatile impurities. Low UV detection wavelength may lead to baseline noise. Purity is relative unless impurity standards are available.

graph TD {
A[Start: Synthesized Product] --> B{Initial Screening (TLC)};
B --> C{Primary Analysis};
C --> D[GC-MS Analysis];
C --> E[RP-HPLC Analysis];
C --> F[¹H NMR Analysis];
D --> G[Identify/Quantify Volatile Impurities];
E --> H[Identify/Quantify Non-Volatile Impurities];
F --> I[Structural Confirmation];
I --> J[Absolute Purity (qNMR)];
G & H & J --> K{Compile Data & Final Purity Report};
K --> L[Release Batch (If >95% & impurities identified)];
subgraph "Orthogonal Methods"
    D; E; J;
end

style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style L fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124
style K fill:#5F6368,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF

}

Sources

A Comparative Guide to the Synthesis of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane: Navigating Steric Hindrance and Rearrangement Pitfalls

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Synthesizing Neopentyl-like Halides

In the realm of medicinal chemistry and drug development, the synthesis of sterically encumbered alkyl halides is a frequent yet challenging task. Molecules such as 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane present a unique synthetic hurdle. The target structure features a "neopentyl-like" primary carbon center, which is notoriously resistant to standard nucleophilic substitution reactions due to significant steric hindrance from the adjacent quaternary carbon. Furthermore, synthetic routes that proceed through carbocationic intermediates are highly susceptible to Wagner-Meerwein rearrangements, leading to undesired isomeric products.[1]

This guide provides a comparative analysis of two viable synthetic pathways for the conversion of the precursor alcohol, 1-(hydroxymethyl)-1-(2-methylbutyl)cyclopentane, to the desired tertiary bromide. We will delve into the mechanistic underpinnings of each method, offering a rationale for their selection in the context of this sterically demanding substrate. The objective is to equip researchers with the practical knowledge to select the optimal route based on factors such as yield, reaction conditions, and ease of purification.

Part 1: Synthesis of the Precursor Alcohol

The immediate precursor, 1-(hydroxymethyl)-1-(2-methylbutyl)cyclopentane, is not commercially available and requires a multi-step synthesis. A robust and logical approach begins with the alkylation of a cyclopentanone derivative followed by reduction.

Proposed Synthetic Pathway to 1-(hydroxymethyl)-1-(2-methylbutyl)cyclopentane

A plausible route involves the alkylation of the lithium enolate of ethyl cyclopentanecarboxylate with 1-bromo-2-methylbutane. The resulting ester is then reduced to the target primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Precursor Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction Ester Ethyl Cyclopentanecarboxylate Base LDA, THF, -78 °C Ester->Base 1. AlkylHalide 1-bromo-2-methylbutane Base->AlkylHalide 2. AlkylatedEster Ethyl 1-(2-methylbutyl)cyclopentane-1-carboxylate AlkylHalide->AlkylatedEster ReducingAgent 1. LiAlH₄, THF 2. H₂O workup AlkylatedEster->ReducingAgent PrecursorAlcohol 1-(Hydroxymethyl)-1-(2-methylbutyl)cyclopentane ReducingAgent->PrecursorAlcohol

Caption: Proposed synthesis of the precursor alcohol.

Experimental Protocol: Synthesis of 1-(hydroxymethyl)-1-(2-methylbutyl)cyclopentane

Step 1: Synthesis of Ethyl 1-(2-methylbutyl)cyclopentane-1-carboxylate

  • To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

  • Add ethyl cyclopentanecarboxylate (1.0 eq) dropwise to the LDA solution, maintaining the temperature at -78 °C.

  • After stirring for 1 hour, add 1-bromo-2-methylbutane (1.2 eq) to the enolate solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield the alkylated ester.

Step 2: Synthesis of 1-(hydroxymethyl)-1-(2-methylbutyl)cyclopentane

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of ethyl 1-(2-methylbutyl)cyclopentane-1-carboxylate (1.0 eq) in THF dropwise.[2]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the target alcohol, which can be purified by vacuum distillation.

Part 2: Comparative Analysis of Bromination Methods

With the precursor alcohol in hand, we can now evaluate two distinct methods for its conversion to this compound. The primary consideration is the avoidance of carbocation formation to prevent skeletal rearrangement.

Method A: The Appel Reaction

The Appel reaction utilizes triphenylphosphine (PPh₃) and a tetrahalomethane (in this case, carbon tetrabromide, CBr₄) to convert alcohols to alkyl halides under mild, neutral conditions.[3][4] The reaction proceeds via an Sₙ2 mechanism, which is ideal for this substrate as it avoids the formation of a discrete carbocation.[5][6]

Appel Reaction PrecursorAlcohol 1-(Hydroxymethyl)-1-(2-methylbutyl)cyclopentane Reagents PPh₃, CBr₄ CH₂Cl₂, 0 °C to rt PrecursorAlcohol->Reagents Product This compound Reagents->Product Byproduct Ph₃P=O Reagents->Byproduct PBr3 Reaction PrecursorAlcohol 1-(Hydroxymethyl)-1-(2-methylbutyl)cyclopentane Reagents PBr₃, Pyridine (cat.) Diethyl Ether, 0 °C PrecursorAlcohol->Reagents Product This compound Reagents->Product Byproduct H₃PO₃ Reagents->Byproduct

Sources

Structural Validation of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane: An FT-IR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Spectrum and Functional Group Analysis of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of sterically congested scaffolds for pharmaceutical intermediates, This compound represents a critical quaternary building block. Its structural rigidity, driven by the gem-disubstituted cyclopentane ring, offers unique pharmacological profiles but presents specific analytical challenges.

This guide provides a technical breakdown of the FT-IR spectrum for this compound, comparing it against its synthetic precursor (the corresponding alcohol) and alternative analytical methods (NMR). The goal is to equip researchers with a rapid, self-validating protocol for reaction monitoring and purity assessment.

Part 1: Spectral Fingerprint & Functional Group Analysis

The FT-IR spectrum of this compound is dominated by the interplay between the aliphatic backbone and the polarizable C-Br bond. Unlike simple alkyl halides, the quaternary C1 center restricts conformational freedom, sharpening specific vibrational modes.

Table 1: Key Vibrational Assignments
Functional GroupFrequency Range (cm⁻¹)IntensityMode DescriptionDiagnostic Value
C-Br (Primary) 640 – 560 StrongStretchingPrimary Confirmation. Indicates successful bromination. The position is influenced by the heavy quaternary neighbor, often shifting to the lower end (~560 cm⁻¹) due to steric mass.
Cyclopentane Ring 2960 – 2870 StrongC-H StretchingBackbone Integrity. Overlap of ring C-H and acyclic chain C-H. The gem-disubstitution pattern typically splits the CH₂ scissoring/bending modes.
-CH₂- (Methylene) 1465 – 1450 MediumScissoringStructural Confirmation. Typical alkane deformation.
Gem-Disubstitution 1385 – 1365 MediumC-H BendingQuaternary Marker. The gem-dimethyl/alkyl effect often induces a doublet or shoulder in this region, distinguishing it from mono-substituted analogs.
Fingerprint Region 1300 – 900 VariableSkeletal Vib.Identity Verification. Complex coupling of C-C skeletal modes specific to the 1,1-disubstituted cyclopentane geometry.

Field Insight: In high-throughput synthesis, the 640–560 cm⁻¹ region is your "Go/No-Go" zone. A strong, sharp peak here—absent in the starting material—confirms the formation of the alkyl bromide.

Part 2: Comparative Analysis (The Alternatives)

To validate the product, we must compare it against its primary alternatives: the Synthetic Precursor (for reaction completeness) and NMR Spectroscopy (for structural resolution).

Comparison A: Product vs. Precursor (Reaction Monitoring)
  • Alternative: 1-(Hydroxymethyl)-1-(2-methylbutyl)cyclopentane (The Alcohol)

  • Context: The most common synthesis route involves converting the primary alcohol to the bromide (e.g., via Appel reaction or PBr₃).

FeatureTarget Product (Bromide) Precursor (Alcohol) Operational Implication
3400 cm⁻¹ Region Silent (Baseline flat)Broad, Strong Band (O-H Stretch)Critical Check. Any residual broadness here indicates incomplete conversion or wet product.
1050 cm⁻¹ Region Minimal/Skeletal onlyStrong Band (C-O Stretch)The disappearance of the C-O stretch is a secondary confirmation of transformation.
600 cm⁻¹ Region Strong C-Br Stretch Weak/SilentThe appearance of this peak quantifies product formation.
Comparison B: FT-IR vs. NMR (Methodological Utility)
  • Alternative: ¹H / ¹³C NMR Spectroscopy[1][2]

MetricFT-IR (This Method) NMR (Alternative) Recommendation
Speed < 2 Minutes15–30 MinutesUse FT-IR for real-time reaction monitoring (IPC).
Specificity Functional Group (C-Br, OH)Structural ConnectivityUse NMR for final lot release to confirm the 2-methylbutyl branching pattern, which IR cannot resolve clearly.
Sample State Neat Liquid / ATRDeuterated SolventFT-IR is preferred for crude oil analysis without workup.
Part 3: Experimental Protocol

Objective: Rapid validation of this compound purity using ATR-FTIR.

Protocol Steps:
  • Background Collection: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a 32-scan background spectrum to subtract atmospheric CO₂ and H₂O.

  • Sample Application: Apply 10–20 µL of the neat liquid product directly onto the crystal. Ensure full coverage of the active area.

    • Note: If the product is a waxy solid (common with high purity), press gently with the anvil to ensure contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 (Screening) or 64 (Final Report)

    • Range: 4000 – 500 cm⁻¹

  • Data Processing: Apply baseline correction if necessary.

  • Validation Criteria (Pass/Fail):

    • PASS: Distinct peak at ~560–640 cm⁻¹ AND absence of broad peak at >3300 cm⁻¹.

    • FAIL: Presence of broad O-H band (indicates unreacted alcohol or water).

Part 4: Visualization & Logic Flow
Diagram 1: Synthesis Monitoring Workflow

This diagram illustrates the decision logic for converting the precursor alcohol to the target bromide, using FT-IR as the gatekeeper.

ReactionMonitoring Start Start: Alcohol Precursor Reaction Bromination Reaction (PBr3 or Appel) Start->Reaction Sampling Aliquot Sampling Reaction->Sampling t = 1h FTIR_Check ATR-FTIR Analysis Sampling->FTIR_Check Decision Spectral Evaluation FTIR_Check->Decision Workup Quench & Isolate Decision->Workup No OH Peak Strong Peak @ 600 cm⁻¹ (Complete) Continue Continue Heating Decision->Continue Broad Peak @ 3400 cm⁻¹ (Incomplete) Continue->Sampling

Caption: Logic flow for monitoring the conversion of 1-(Hydroxymethyl)-1-(2-methylbutyl)cyclopentane to the bromide.

Diagram 2: Spectral Identification Tree

This diagram guides the analyst in distinguishing the target compound from common impurities.

SpectralTree Root Analyze Spectrum (4000 - 500 cm⁻¹) CheckOH Region: 3200-3600 cm⁻¹ (Broad Band?) Root->CheckOH CheckCBr Region: 550-650 cm⁻¹ (Sharp Band?) CheckOH->CheckCBr No (Flat Baseline) Result_Alc Contamination: Starting Material (Alcohol) CheckOH->Result_Alc Yes (Strong) Result_H2O Contamination: Wet Sample CheckOH->Result_H2O Yes (Weak/Broad) Result_Target Target Confirmed: Alkyl Bromide CheckCBr->Result_Target Yes Result_None Error: No Reaction / Wrong Product CheckCBr->Result_None No

Caption: Decision tree for interpreting the FT-IR spectrum of the crude reaction mixture.

References
  • NIST Chemistry WebBook. Cyclopentylamine, 1-(bromomethyl)-, hydrobromide IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. 1-(Bromomethyl)-1-methylcyclopentane Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry and Biochemistry. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][1][3][4][5][6][7][8][9][10]

  • Doc Brown's Chemistry. Infrared Spectrum of Cyclopentane. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling of 1-(Bromomethyl)-1-(2-methylbutyl)cyclopentane

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As a substituted alkyl bromide, this compound requires careful management due to its presumed chemical reactivity and potential hazards. This guide is designed to empower researchers with the knowledge to work safely, grounded in established principles of laboratory safety and chemical hygiene.

Hazard Profile: An Evidence-Based Assessment

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structure as a halogenated hydrocarbon and alkyl bromide allows for a reliable inference of its hazard profile. Alkyl bromides are known to be reactive and require careful handling in controlled manufacturing settings.[1]

  • Primary Hazards:

    • Skin and Eye Irritation: Direct contact with alkyl bromides can remove oils from the skin, leading to irritation, cracking, or chemical burns.[1] Vapors and direct splashes are likely to cause significant eye irritation or damage.[1][2][3]

    • Respiratory Irritation: Vapors are expected to be irritating to the respiratory system.[1][3] All work should be conducted in a well-ventilated area to prevent inhalation.[4]

    • Alkylating Agent Potential: The bromomethyl group is a reactive functional group. Similar compounds, particularly alkylating agents, have been associated with genotoxicity and are treated as potential carcinogens.[5][6] Therefore, minimizing exposure is critical.

    • Flammability: Many similar, low-molecular-weight brominated compounds are flammable liquids.[3] Vapors may form explosive mixtures with air, necessitating the avoidance of ignition sources and the use of proper grounding techniques during transfers.[2]

Personal Protective Equipment (PPE): Your Primary Defense

A comprehensive PPE strategy is non-negotiable. The selection of each component is based on mitigating the specific hazards identified above.

Glove selection is critical due to the solvent nature of halogenated hydrocarbons.[1] Latex gloves are inappropriate as they offer poor protection.[7] For prolonged contact or work with larger volumes, heavier-duty gloves are recommended.[8]

Glove MaterialSuitability for Halogenated/Aromatic SolventsKey Considerations
Nitrile Fair to Good (Incidental Contact)Excellent physical properties and dexterity. Good for oils and petroleum products, but can be permeable to some chlorinated solvents.[9][10] Best for short-duration tasks.
Neoprene GoodMedium chemical resistance and good physical properties. Better for extended contact than nitrile with acids, bases, and hydrocarbons.[9][10]
Viton® (Fluoroelastomer) ExcellentOffers robust protection against chlorinated and aromatic solvents. Ideal for high-risk procedures or extended handling.[8][9]
Norfoil™ (Silver Shield®) ExcellentProvides excellent chemical resistance to a very broad range of hazardous chemicals, including halogenated solvents.[9] Can be stiff, affecting dexterity.

Recommendation: For routine manipulations, use nitrile gloves , inspecting them prior to use and changing them frequently.[11] For tasks involving larger volumes, potential for immersion, or extended handling, double-gloving with a nitrile inner glove and a neoprene or Viton® outer glove is the advised protocol.

Standard safety glasses are insufficient.

  • Chemical Splash Goggles: Wear tightly fitting chemical splash goggles conforming to ANSI Z87.1 standards at all times.[8][11][12]

  • Face Shield: A full-face shield should be worn over safety goggles during procedures with a high risk of splashing, such as transfers of large volumes or reactions under pressure.[4][13]

  • Laboratory Coat: A long-sleeved, flame-resistant lab coat is mandatory.[8] An additional chemical-resistant apron is suggested for transfers or when handling quantities greater than 250 mL.[8]

  • Clothing and Footwear: Wear long pants and closed-toe shoes. Do not wear shorts, skirts, or sandals in the laboratory.

  • Respiratory Protection: All handling of this compound must be performed inside a certified chemical fume hood to prevent vapor inhalation.[4][11] If exposure limits are exceeded or in the case of a large spill, a full-face respirator with an appropriate organic vapor cartridge may be necessary.[12][13]

Operational and Disposal Plans

A safe workflow encompasses preparation, handling, and disposal.

  • Preparation: Designate a specific area within a chemical fume hood for the work. Ensure an eyewash station and safety shower are accessible and unobstructed.[2] Assemble all necessary equipment and reagents before retrieving the compound.

  • PPE Donning: Put on all required PPE in the correct order (see workflow diagram below).

  • Handling: Conduct all manipulations within the fume hood. Use non-sparking tools and ensure containers are grounded during transfers to prevent static discharge.[2][11] Keep containers tightly closed when not in use.[2]

  • Post-Handling: Before leaving the fume hood, decontaminate any surfaces. Remove PPE in the designated area, avoiding cross-contamination (see workflow diagram).

  • Hygiene: Wash hands and forearms thoroughly with soap and water after work is complete, even after wearing gloves.[7]

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat & Long Pants d2 2. Nitrile Gloves (Inner Pair) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Chemical-Resistant Gloves (Outer Pair) d3->d4 f1 1. Chemical-Resistant Gloves (Outer Pair) f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Nitrile Gloves (Inner Pair) f3->f4

Caption: PPE Donning and Doffing Sequence.

Preparedness is key to mitigating emergencies. Ensure a spill kit equipped for organic solvents is readily available.

Chemical Splash:

  • Eyes: Immediately flush with tepid water at an eyewash station for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Skin: Remove contaminated clothing immediately while under a safety shower.[15] Wash the affected area with soap and plenty of water for at least 15 minutes.[11][15] Get medical attention if irritation persists.[15]

Inhalation:

  • Move the affected person to fresh air immediately.[11][15] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical help.[11][15]

Spill_Response Start Spill Occurs Size Assess Spill Size & Risk Start->Size Major MAJOR SPILL (>100 mL or outside hood) Size->Major Large / High Risk Minor MINOR SPILL (<100 mL, contained in hood) Size->Minor Small / Contained Alert_Major Alert others & Activate Alarm Major->Alert_Major Evacuate Evacuate Laboratory Alert_Major->Evacuate Isolate Isolate the area, close doors Evacuate->Isolate Call Call Emergency Response (e.g., EH&S) Isolate->Call Alert_Minor Alert others in the lab Minor->Alert_Minor PPE_Check Ensure appropriate PPE is worn Alert_Minor->PPE_Check Contain Contain with absorbent pads or vermiculite PPE_Check->Contain Collect Collect waste in a sealed container using non-sparking tools Contain->Collect Decon Decontaminate area Collect->Decon Dispose Label & manage as hazardous waste Decon->Dispose

Caption: Decision workflow for chemical spills.

Improper disposal can cause significant environmental harm.[4] Brominated organic compounds are often toxic to aquatic life.

  • Segregation: All materials contaminated with this compound, including gloves, pipette tips, absorbent materials, and excess chemical, must be collected as hazardous waste.[7]

  • Containerization: Use a dedicated, properly labeled, and sealed waste container.[11] The container should be made of a material compatible with halogenated organic waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable," "Irritant").

  • Storage: Store the sealed waste container in a secondary containment bin in a designated satellite accumulation area until it is collected by Environmental Health & Safety (EH&S) personnel.

  • Prohibition: Never dispose of this chemical or its waste down the drain or in regular trash.[11]

References

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. (University of Nevada, Reno) [Link]

  • Alkyl Bromides - Lanxess. (Lanxess) [Link]

  • Personal Protective Equipment: Hands. (San José State University) [Link]

  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. (Pan American Health Organization) [Link]

  • The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation. (Clemson University) [Link]

  • Effects of Bromide on the Degradation of Organic Contaminants with UV and Fe2+ Activated Persulfate. (ResearchGate) [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH. (Centers for Disease Control and Prevention) [Link]

  • What to do in a chemical emergency. (GOV.UK) [Link]

  • Emergency Procedures for Incidents Involving Chemicals. (University of Kentucky Research Safety) [Link]

  • Safety Data Sheet - Saflufenacil. (BASF) [Link]

  • Treating water containing elevated bromide and iodide levels with granular activated carbon and free chlorine: impacts on disinfection byproduct formation and calculated toxicity. (Royal Society of Chemistry) [Link]

  • Management guidelines for preventing exposure to antineoplastics. (National Institutes of Health) [Link]

  • Protective Equipment. (American Chemistry Council) [Link]

  • Bromine contamination and risk management in terrestrial and aquatic ecosystems. (National Institutes of Health) [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (Dolly Corporation) [Link]

  • SAFETY DATA SHEET - (Bromomethyl)cyclopropane. (Thermo Fisher Scientific) [Link]

  • Alkyl Halides Group - information sheet. (Canada.ca) [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (MDPI) [Link]

  • Ethidium Bromide Safe Handling and Disposal Procedures. (Georgia Institute of Technology Environmental Health & Safety) [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.